2-Ethyl-3,5-dimethylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3,5-dimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBCTZLGKSYRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065679 | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid | |
| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
180.00 to 182.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.980, 0.952-0.961 | |
| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13925-07-0, 27043-05-6, 55031-15-7 | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethyl-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3,-dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ethyl-3,5-dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-3,5-DIMETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R182EY5L8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-3,5-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Chemical Properties, Structure, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Ethyl-3,5-dimethylpyrazine (CAS No: 13925-07-0), a key alkylpyrazine in the flavor, fragrance, and chemical research industries. This document details its physicochemical properties, structural identifiers, synthesis methodologies, and biological significance. Quantitative data are presented in structured tables for clarity. Detailed experimental protocols for both classical chemical synthesis and modern chemoenzymatic pathways are provided. Additionally, logical workflows and biosynthetic pathways are visualized using Graphviz diagrams to support researchers, scientists, and drug development professionals in their understanding and application of this compound.
Introduction
This compound is a heterocyclic organic compound that plays a significant role as a potent aroma and flavor agent.[1] It is naturally found in a wide variety of thermally processed foods, such as coffee, roasted nuts, cocoa, baked goods, and cooked meats.[1][2][3] The characteristic nutty, roasted, and earthy aroma of this compound makes it a valuable ingredient in the food and fragrance industries for creating and enhancing specific sensory profiles.[1][2] Beyond its organoleptic properties, this compound is of interest in entomological studies as a component of insect pheromones and serves as a high-purity reference standard for analytical chemistry.[1] Its formation can occur through traditional Maillard reactions or novel biosynthetic pathways, making it a subject of ongoing research.[1]
Chemical Structure and Identification
The unique aroma and chemical behavior of this compound are derived from its substituted pyrazine ring structure. Accurate identification is crucial for research and regulatory purposes.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[4][5] |
| CAS Number | 13925-07-0[4][5] |
| Molecular Formula | C₈H₁₂N₂[4] |
| SMILES | CCC1=NC=C(N=C1C)C[4] |
| InChI | InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3[4][5] |
| InChIKey | JZBCTZLGKSYRSF-UHFFFAOYSA-N[4][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its application, handling, and storage requirements. It is typically a colorless to pale yellow liquid with a distinct aroma profile.[2][4]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 136.19 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [4][6] |
| Odor | Toasted nut, sweet woody, roasted cocoa, earthy | [2][7] |
| Boiling Point | 180-182 °C | [7] |
| Density | 0.950–0.980 g/mL at 25 °C | [4][7] |
| Flash Point | 66–69.4 °C | [2][6] |
| Refractive Index | n20/D 1.496–1.506 | [4][7] |
| Solubility | Soluble in water, oils, and organic solvents; miscible with ethanol |[4] |
Synthesis and Analysis
The synthesis of this compound can be achieved through various chemical and biological routes. Accurate analysis, typically by gas chromatography-mass spectrometry (GC-MS), is essential for purity assessment and quantification.[1][8]
Synthetic Methodologies
Classical Chemical Synthesis: One established method involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of ferrous sulfate, sulfuric acid, and hydrogen peroxide. This method provides a high yield and is suitable for industrial-scale production.[9][10]
Experimental Protocol: Synthesis from 2,5-Dimethylpyrazine [10]
-
Reaction Setup: In a 125 mL reaction vessel equipped for cooling (ice bath) and stirring, add 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O. Add 30 mL of water and stir the mixture.
-
Reagent Addition: Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid via a dropping funnel, maintaining the reaction temperature below 60 °C. Following this, add 7.5 mL (22 mmol) of hydrogen peroxide dropwise, continuing to cool the reaction in the ice bath and monitoring the temperature.
-
Alkylation: Add an initial aliquot of 240 µL (3 mmol) of n-propionaldehyde. Slowly raise the temperature to 50-60 °C. Add additional 240 µL aliquots of n-propionaldehyde at 1, 2, 3, and 4 hours into the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). The total reaction time is approximately 6 hours.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract with 30 mL of ethyl acetate. Separate the aqueous phase and adjust its pH to ~8 using a 20% NaOH solution, ensuring the temperature does not exceed 60 °C.
-
Isolation: Extract the pH-adjusted aqueous phase three times with ethyl acetate. Combine all organic phases and concentrate under reduced pressure to yield a yellow oily substance.
-
Purification: Purify the crude product via silica gel column chromatography using a mobile phase of ethyl acetate:petroleum ether (1:20) to obtain pure 2-ethyl-3,6-dimethylpyrazine (an isomer of the target compound, illustrating the general principle). The reported yield for this specific isomer is approximately 90%.[10]
Chemoenzymatic Synthesis: A modern, greener approach utilizes enzymes to produce alkylpyrazines from amino acids.[11] 3-Ethyl-2,5-dimethylpyrazine can be synthesized from L-threonine via the condensation of aminoacetone and acetaldehyde, which are generated by the enzymes L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL).[11][12]
Experimental Protocol: Chemoenzymatic Synthesis from L-Threonine [12]
-
Enzyme Preparation: Obtain purified L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL). The protocol is based on enzymes from Cupriavidus necator (CnTDH and CnKBL).
-
Reaction Mixture: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing 10 mM L-threonine and 5 mM NAD⁺.
-
Enzymatic Reaction: Initiate the reaction by adding the enzymes (e.g., 0.05 mM each of CnTDH and CnKBL) to the buffer. The reaction is performed at 30 °C for approximately 3 hours. In this system, CnTDH supplies aminoacetone, while CnKBL, at low CoA concentrations, supplies acetaldehyde.
-
Condensation: The enzymatically produced aminoacetone (two molecules) and acetaldehyde (one molecule) undergo a spontaneous condensation reaction in the buffer to form 3-ethyl-2,5-dimethylpyrazine.
-
Analysis: The reaction mixture can be directly analyzed by techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or GC-MS to identify and quantify the synthesized pyrazine.[12]
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the separation, identification, and quantification of this compound.[8][13] Its volatility and distinct fragmentation pattern make it well-suited for GC-MS analysis. Sample preparation methods like solid-phase microextraction (SPME) or liquid-liquid extraction are often employed to isolate the compound from complex matrices like food products.[8]
Biological Activity and Applications
Alkylpyrazines, including this compound, exhibit a range of biological activities and are used in diverse applications.[14]
-
Flavor and Fragrance: Its primary application is as a flavoring agent in foods and beverages and as a fragrance component in perfumery to impart roasted, nutty, and cocoa-like notes.[2][6]
-
Pheromonal Activity: In nature, alkylpyrazines serve as chemical signals for insects. Related compounds are known to function as trail or alarm pheromones in species like leaf-cutter ants.[1]
-
Antimicrobial Properties: Some alkylpyrazines have demonstrated antimicrobial activity against foodborne pathogens, suggesting their potential use as natural food preservatives.[15][16]
-
Biochemical Research: The compound has been shown to have an inhibitory effect on the activity of kidney bean lipoxygenase. It is also a metabolite produced by microorganisms like Saccharomyces cerevisiae.[4]
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed. It can also cause skin and eye irritation.[17] Proper safety precautions are mandatory during handling.
Table 3: GHS Hazard Information
| Classification | Code | Description |
|---|---|---|
| Flammable Liquids | H227 | Combustible liquid |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
Table 4: GHS Precautionary Statements
| Code | Precautionary Statement |
|---|---|
| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[17] |
| P264: Wash skin thoroughly after handling.[17] | |
| P270: Do not eat, drink or smoke when using this product.[17] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[17] | |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[17] |
| P302+P352: IF ON SKIN: Wash with plenty of water.[17] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] | |
| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[17] |
| Disposal | P501: Dispose of contents/container in accordance with national regulations.[17] |
Mandatory Visualizations
The following diagrams illustrate the synthesis pathways described in this guide.
Caption: Logical workflow for the chemical synthesis of alkylpyrazines.
Caption: Pathway for the chemoenzymatic synthesis of 3-Ethyl-2,5-dimethylpyrazine.
References
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 4. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 6. innospk.com [innospk.com]
- 7. This compound | 27043-05-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 10. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 11. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. synerzine.com [synerzine.com]
The Ubiquitous Roasty Aroma: A Technical Guide to 2-Ethyl-3,5-dimethylpyrazine in Food
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the natural occurrence, formation pathways, and analytical methodologies for the key aroma compound 2-Ethyl-3,5-dimethylpyrazine. This guide is an essential resource for researchers, scientists, and drug development professionals seeking to understand and harness the power of this potent flavor and fragrance molecule.
This compound is a naturally occurring heterocyclic aromatic compound that contributes significantly to the desirable roasty, nutty, and cocoa-like aromas in a wide variety of thermally processed and fermented foods. Its presence is a hallmark of the complex chemical transformations that occur during cooking and fermentation, primarily through the Maillard reaction and microbial metabolism.
Natural Occurrence and Quantitative Data
This compound has been identified in a diverse range of food products. The following table summarizes the quantitative data available for its concentration in various food matrices.
| Food Item | Concentration (µg/kg) | Analytical Method | Reference |
| Whole Wheat Bread Crust | >1 (approx. 20-fold higher than IWG) | GC-MS | [1] |
| Intermediate Wheatgrass Bread Crust | < 1 | GC-MS | [1] |
| Roasted Red Cacao | 6360 | Not Specified | |
| Roasted Cocoa Beans | Varies (Total Pyrazines: 1420 - 6980) | GC | [2] |
| Roasted Chicken | Present (Key Odorant) | GC-O-MS, AEDA | [2] |
| Cooked Beef | Present | Not Specified | [3][4] |
| Coffee | Present | Not Specified | [3][4] |
| Peanuts | Present | Not Specified | [3] |
Note: The concentration of pyrazines in cocoa beans is highly dependent on fermentation and roasting conditions. The listed range for total pyrazines provides a general indication of their abundance.
Formation Pathways
The formation of this compound in food is primarily attributed to two key pathways: the Maillard reaction and microbial biosynthesis.
The Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during thermal processing. The formation of this compound through this pathway involves a complex series of steps, including the Strecker degradation of specific amino acids. The key precursors are thought to be L-threonine and glucose.[5]
Microbial Biosynthesis
Certain bacteria, notably Bacillus subtilis, are capable of producing alkylpyrazines, including this compound, through their metabolic activities.[5] This biosynthesis pathway also utilizes L-threonine and glucose as primary substrates. A key enzyme in this process is L-threonine-3-dehydrogenase.[5]
Experimental Protocols
Accurate quantification and characterization of this compound in food matrices require robust analytical methodologies. The following sections detail the key experimental protocols for its extraction and analysis.
Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in food.
Methodology:
-
Sample Preparation: Homogenize solid food samples. Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial. For liquid samples, an appropriate volume is placed in the vial.
-
Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a related pyrazine) to the vial for accurate quantification.
-
Extraction: Place the vial in a heated agitator. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 60-80°C) to allow for the adsorption of volatile compounds.
-
Desorption and GC-MS Analysis: Retract the fiber and introduce it into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The separated compounds are then detected and identified by a mass spectrometer.
Solvent-Assisted Flavour Evaporation (SAFE)
SAFE is a gentle distillation technique used to separate volatile compounds from non-volatile matrix components, such as fats and sugars, under high vacuum.
Methodology:
-
Solvent Extraction: Homogenize the food sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
SAFE Distillation: Introduce the solvent extract dropwise into the SAFE apparatus, which is maintained under a high vacuum (e.g., 10-4 to 10-6 mbar) and at a controlled temperature (e.g., 40-50°C). The volatile compounds evaporate and are collected in a cooled trap (liquid nitrogen), while the non-volatile components remain in the distillation flask.
-
Concentration: The collected volatile fraction is then carefully concentrated to a small volume using a Vigreux column and/or a gentle stream of nitrogen.
-
GC-MS Analysis: The concentrated extract is subsequently analyzed by GC-MS for identification and quantification of the target pyrazines.
Conclusion
This technical guide provides a foundational understanding of the natural occurrence and formation of this compound in food. The detailed methodologies and pathway diagrams serve as a valuable resource for professionals in the fields of food science, flavor chemistry, and drug development, enabling further research and application of this important aroma compound.
References
An In-Depth Technical Guide to the Maillard Reaction Formation of 2-Ethyl-3,5-dimethylpyrazine
This technical guide provides a comprehensive overview of the formation of 2-Ethyl-3,5-dimethylpyrazine, a key flavor compound, through the Maillard reaction. Tailored for researchers, scientists, and drug development professionals, this document details the reaction's core mechanisms, experimental protocols for its synthesis and analysis, and quantitative data on its formation under various conditions.
Introduction
This compound is a volatile heterocyclic aromatic compound that contributes significantly to the desirable roasted, nutty, and cocoa-like aromas in a variety of cooked foods, including coffee, roasted nuts, and meats.[1][2] Its formation is a complex process primarily driven by the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[3][4] Understanding and controlling the formation of this potent odorant is of great interest in the food and flavor industries for optimizing sensory profiles. This guide delves into the fundamental chemistry of its synthesis, providing detailed methodologies and quantitative insights for its controlled generation and analysis.
Core Concepts: The Maillard Reaction Pathway to this compound
The formation of this compound via the Maillard reaction is a multi-step process involving the transformation of precursor amino acids and carbonyl compounds. The key stages are outlined below.
Initial Stages of the Maillard Reaction
The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar (e.g., glucose, fructose) with an amino group from an amino acid.[3] This leads to the formation of a Schiff base, which then undergoes cyclization to form an N-substituted glycosylamine. Subsequent rearrangement of the glycosylamine, known as the Amadori or Heyns rearrangement, results in the formation of ketosamines or aldosamines, respectively.
Strecker Degradation: The Source of Key Intermediates
A crucial step in the formation of pyrazines is the Strecker degradation of amino acids. This reaction involves the interaction of an amino acid with a dicarbonyl compound, which is formed from the degradation of the Amadori/Heyns products.[5] The Strecker degradation yields three important classes of products:
-
Strecker aldehydes: These aldehydes contribute to the overall aroma profile and are specific to the amino acid precursor (e.g., acetaldehyde from alanine).[6]
-
α-Aminocarbonyls: These are key intermediates in pyrazine formation. Their structure is also dependent on the initial amino acid.
-
Carbon dioxide.
Formation of the Pyrazine Ring
The α-aminocarbonyl compounds generated during the Strecker degradation are the direct precursors to the pyrazine ring. The generally accepted mechanism involves the following steps:
-
Condensation of two α-aminocarbonyl molecules: This condensation reaction forms a dihydropyrazine intermediate.[4]
-
Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.
The specific substituents on the pyrazine ring (e.g., ethyl and methyl groups) are determined by the structure of the precursor α-aminocarbonyls and the incorporation of Strecker aldehydes. For this compound, the precursors are derived from specific amino acids such as threonine.[7]
Below is a simplified diagram illustrating the key reaction pathways leading to the formation of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound in a model system and its subsequent analysis.
Maillard Reaction Model System for Pyrazine Formation
This protocol is adapted from studies on pyrazine formation from amino acids and sugars.[8]
Materials:
-
Amino acid (e.g., L-Threonine)
-
Reducing sugar (e.g., D-Glucose)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Reaction vials (e.g., 20 mL headspace vials with screw caps and PTFE/silicone septa)
-
Heating block or oven capable of maintaining a constant temperature (e.g., 140°C)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a solution of the amino acid (e.g., 0.1 M L-Threonine) in the phosphate buffer.
-
Prepare a solution of the reducing sugar (e.g., 0.1 M D-Glucose) in the phosphate buffer.
-
-
Reaction Mixture Preparation:
-
In a reaction vial, combine equal volumes of the amino acid and reducing sugar solutions. For example, mix 5 mL of the L-Threonine solution with 5 mL of the D-Glucose solution.
-
Seal the vial tightly.
-
-
Heating and Reaction:
-
Place the sealed vial in a preheated heating block or oven at 140°C.
-
Allow the reaction to proceed for a specified time, for example, 90 minutes.[8]
-
-
Cooling and Sample Preparation for Analysis:
-
After the heating period, carefully remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now ready for extraction and analysis of the volatile compounds.
-
Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the extraction and sensitive detection of volatile pyrazines from the reaction mixture.[8][9]
Materials and Equipment:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5MS or equivalent)
-
Headspace vials containing the cooled reaction mixture
-
Heating and agitation unit for SPME
-
Internal standard solution (e.g., 2-methyl-3-heptanone in methanol)
Procedure:
-
Sample Preparation for HS-SPME:
-
To the cooled reaction vial, add a known amount of internal standard.
-
Place the vial in the heating and agitation unit.
-
-
HS-SPME Extraction:
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated injector port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column.
-
Run the GC-MS analysis using appropriate parameters. An example of GC-MS parameters is provided in Table 1.
-
Table 1: Example GC-MS Parameters for Pyrazine Analysis [8][9]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temp 40°C (hold 2 min), ramp to 150°C at 3°C/min, then ramp to 250°C at 10°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Identification and Quantification:
-
Identification: this compound is identified by comparing its mass spectrum and retention time with those of an authentic reference standard.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standard solutions of known concentrations.
Below is a diagram illustrating the experimental workflow for the formation and analysis of this compound.
Quantitative Data on Formation
The yield of this compound is influenced by several factors, including the type of precursors, their concentrations, reaction temperature, time, and pH. The following tables summarize quantitative data from model system studies.
Table 2: Formation of this compound from Different Amino Acid Precursors in a Glucose Model System [7][9]
| Amino Acid Precursor | Reaction Conditions | Yield of this compound (µg/g) |
| L-Threonine | 120°C, 4 h | Detected, not quantified |
| L-Threonine | 300°C, 7 min | 2.5 |
| Mealworm Protein Hydrolysate | 120°C, 2 h | 1.8 |
Table 3: Influence of Reaction Conditions on the Yield of this compound [8]
| Precursors | Temperature (°C) | Time (min) | pH | Yield (relative abundance) |
| Lys-Arg-His + Glucose | 140 | 90 | 8.0 | Detected |
| Lys-His-Arg + Glucose | 140 | 90 | 8.0 | Detected |
Note: Quantitative data for this compound is often reported as part of a larger profile of volatile compounds, and absolute yields can vary significantly based on the specific experimental setup and analytical method used.
Conclusion
The formation of this compound through the Maillard reaction is a complex yet fundamental process in food chemistry. This guide has provided a detailed overview of the underlying reaction mechanisms, comprehensive experimental protocols for its synthesis and analysis, and a summary of quantitative data on its formation. By understanding the interplay of precursors and reaction conditions, researchers and industry professionals can better control and optimize the generation of this key flavor compound, leading to enhanced sensory experiences in a wide range of products. The provided methodologies offer a solid foundation for further research into the nuanced pathways of Maillard reaction products and their impact on flavor and biological systems.
References
- 1. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 2. innospk.com [innospk.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. datapdf.com [datapdf.com]
- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of amino acids in the Maillard reaction products generated from the reaction flavors of Tenebrio molitor (mealworm) protein and d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
Olfactory Threshold of 2-Ethyl-3,5-dimethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the olfactory threshold of 2-Ethyl-3,5-dimethylpyrazine, a potent aroma compound with significant interest in the food, fragrance, and pharmaceutical industries. This document details the quantitative olfactory threshold values, in-depth experimental methodologies for its determination, and the associated sensory perception pathways.
Core Data Presentation
The olfactory threshold of a compound is the minimum concentration at which it can be detected by the human sense of smell. For this compound, the reported values in aqueous and aerial media are critical for understanding its sensory impact. The following table summarizes the key quantitative data available in the scientific literature.
| Parameter | Medium | Olfactory Threshold | Odor Description | Reference |
| Detection Threshold | Water | 0.04 ± 0.01 µg/L (ppb) | Nutty, Coffee, Cocoa, Caramel | Buttery, Ling, & Stern (1997)[1] |
| Detection Threshold | Water | 1 ppb | Cocoa, chocolate, nutty (burnt almond) | --INVALID-LINK-- |
| Detection Threshold | Air | 0.011 ± 0.003 µg/m³ | Not specified | Buttery, Ling, & Stern (1997)[1] |
Experimental Protocols for Olfactory Threshold Determination
The determination of the olfactory threshold for compounds like this compound is a rigorous process involving sensory analysis by trained human panelists. The methodologies are designed to be systematic and reproducible, often following established standards such as ASTM E679. Below are detailed protocols for the key experimental approaches.
Sensory Evaluation: The 3-Alternative Forced-Choice (3-AFC) Method
A widely accepted and robust method for determining detection thresholds is the 3-Alternative Forced-Choice (3-AFC) test, performed in accordance with standards like ASTM E679-91.[2][3]
Objective: To determine the lowest concentration of this compound in a given medium (e.g., water) that is detectably different from a blank sample.
Materials:
-
High-purity this compound
-
Odor-free, purified water (or other specified solvent/medium)
-
Glass sniffing flasks with airtight lids
-
Precision micropipettes
-
A panel of trained sensory assessors (typically 15-20 individuals)
Procedure:
-
Panelist Selection and Training:
-
Select panelists based on their sensory acuity, ability to discriminate odors, and consistency in judgment.
-
Train panelists to recognize the specific odor of this compound. This involves familiarizing them with the compound at various concentrations.
-
Conduct screening tests to ensure panelists can reliably distinguish between the sample and a blank.
-
-
Stock Solution and Dilution Series Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol) due to its low solubility in water.
-
Create a primary aqueous stock solution by diluting the initial stock solution in odor-free water.
-
Prepare a series of ascending concentrations from the primary stock solution. The dilutions are typically made in geometric steps (e.g., a factor of 2 or 3).
-
-
Sample Presentation (3-AFC Test):
-
For each concentration level, present three samples to each panelist. Two of the samples are blanks (odor-free water), and one contains the this compound dilution.
-
The position of the "odd" (spiked) sample within the triad is randomized for each presentation to prevent positional bias.
-
Panelists are instructed to sniff the headspace of each flask and identify the sample that is different from the other two.
-
-
Data Analysis:
-
Record the number of correct identifications at each concentration level for each panelist.
-
The individual threshold is typically calculated as the geometric mean of the last concentration at which the panelist failed to correctly identify the odd sample and the first concentration at which they correctly identified it.
-
The group threshold is then determined by calculating the geometric mean of the individual thresholds. Statistical methods, such as psychometric functions, can be applied to determine the concentration at which there is a 50% probability of correct identification above chance.
-
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex mixture and can be adapted to estimate odor thresholds.
Objective: To separate volatile compounds and have them assessed by a human detector to determine their odor character and intensity.
Procedure:
-
Sample Preparation: A solution containing this compound is prepared. For complex matrices, a prior extraction step (e.g., solid-phase microextraction - SPME) may be necessary.
-
Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the volatile compounds are separated based on their physicochemical properties as they pass through a capillary column.
-
Effluent Splitting: At the outlet of the GC column, the effluent is split into two streams. One stream is directed to a conventional chemical detector (e.g., a Mass Spectrometer or Flame Ionization Detector) for compound identification and quantification. The other stream is directed to an olfactometry port.
-
Olfactory Detection: A trained sensory analyst sniffs the effluent from the olfactometry port and records the retention time, duration, and a description of any detected odors.
-
Data Correlation: The data from the chemical detector and the olfactometry port are combined to create an "aromagram," which links specific chemical compounds to their perceived odors. By analyzing a dilution series of the sample, an estimation of the odor detection threshold can be obtained.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Sensory Threshold Determination using the 3-AFC Method.
Caption: Experimental Workflow for Gas Chromatography-Olfactometry (GC-O).
References
An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine (CAS 13925-07-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3,5-dimethylpyrazine is a heterocyclic organic compound that plays a significant role in the flavor and aroma profiles of a wide variety of cooked and fermented foods.[1][2][3] With its characteristic nutty, roasted, and cocoa-like scent, this pyrazine derivative is a key component of the Maillard reaction, the chemical process responsible for the browning and flavor development in cooked foods.[2][4] It is also produced through microbial biosynthesis, notably by bacteria such as Bacillus subtilis.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety data for this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a potent and distinctive aroma.[2][] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13925-07-0 | [8] |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.19 g/mol | [2][8] |
| Appearance | Colorless to pale yellow liquid | [2][] |
| Odor | Nutty, roasted, cocoa, chocolate, burnt almond | [9][10] |
| Boiling Point | 180-182 °C at 760 mmHg | [8] |
| Density | 0.950-0.980 g/mL | [8] |
| Refractive Index | 1.496-1.506 | [8] |
| Solubility | Soluble in water, oils, and organic solvents | [8] |
| FEMA Number | 3150 | [11] |
Synthesis and Formation
This compound is formed through both chemical and biological pathways.
Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4] It is a primary route for the formation of this compound in cooked foods. The reaction pathway is complex, but generally involves the condensation of an α-dicarbonyl compound (from sugar degradation) with an amino acid to form an α-aminoketone, followed by condensation of two α-aminocarbonyl molecules to form a dihydropyrazine intermediate, which is then oxidized to the pyrazine.[4][12] Alanine has been identified as an important precursor for the ethyl group in this pyrazine.[12]
Biosynthesis
Certain microorganisms, particularly Bacillus subtilis, are capable of producing this compound.[5][6] The biosynthetic pathway involves precursors from amino acid and carbohydrate metabolism. L-threonine and D-glucose have been identified as key substrates for its production by B. subtilis. The proposed pathway involves the formation of intermediates such as aminoacetone (from L-threonine) and 2,3-pentanedione (from L-threonine and D-glucose).[5]
Chemical Synthesis
While detailed protocols for the direct synthesis of this compound are not abundant in the provided literature, a general approach for the synthesis of a related isomer, 2-ethyl-3,6-dimethylpyrazine, is available and can be adapted. This method involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of ferrous sulfate, sulfuric acid, and hydrogen peroxide.[13][14]
Experimental Protocol: Synthesis of 2-Ethyl-3,6-dimethylpyrazine (Adaptable for this compound)
-
Reaction Setup: In a reaction vessel, combine 2,5-dimethylpyrazine (10 mmol) and FeSO₄·7H₂O (4 mmol) in water (30 mL).[13] Stir the mixture in an ice bath.
-
Acidification: Slowly add 98% concentrated sulfuric acid (0.1 mol) while maintaining the temperature below 60 °C.[13]
-
Oxidation: Add hydrogen peroxide (22 mmol) dropwise, ensuring the temperature remains below 60 °C.[13]
-
Alkylation: Add a portion of n-propionaldehyde (3 mmol) and raise the temperature to 50-60 °C to initiate the reaction.[13] Add the remaining n-propionaldehyde portion-wise over 4 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 6 hours.[13]
-
Work-up: After completion, cool the reaction mixture to room temperature and extract with ethyl acetate. Adjust the pH of the aqueous phase to 8 with 20% NaOH solution, keeping the temperature below 60 °C.[13]
-
Extraction and Purification: Extract the aqueous phase three times with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[13]
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.[15][16]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: For solid or liquid samples, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be employed. For solvent extraction, the sample is mixed with a suitable solvent like dichloromethane, followed by separation of the organic layer.[17] For HS-SPME, the sample is heated in a sealed vial to allow volatile compounds to partition into the headspace, where they are adsorbed onto an SPME fiber.[16]
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[16]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
The mass spectrum of this compound shows a characteristic fragmentation pattern, with a prominent molecular ion peak.[19]
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns that can be used for its identification.[19]
FTIR Spectroscopy
The Fourier-transform infrared (FTIR) spectrum of this compound provides information about its functional groups and molecular structure.[20]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.[8][21][22]
Toxicology and Safety
The safety of this compound as a food flavoring ingredient has been assessed. It is generally recognized as safe (GRAS) at the levels found in food.[]
| Toxicological Data | Value | Reference(s) |
| LD₅₀ (oral, rat) | 460 mg/kg | [1][23] |
| NOAEL (90-day, rat) | 12.5 mg/kg/day (both sexes) | [1][23] |
| NOAEL (90-day, rat) | 17 and 18 mg/kg/day for male and female rats, respectively | [1][23] |
| Irritation | Irritating to skin, eyes, and upper respiratory tract at high concentrations | [1][][23] |
| Genotoxicity | No specific genotoxicity studies found, but structurally similar pyrazines have shown mixed results. | [1][23] |
Organoleptic Properties
This compound has a very low odor detection threshold, contributing significantly to the aroma of foods even at low concentrations.
| Property | Description | Reference(s) |
| Odor Profile | Nutty, roasted, cocoa, chocolate, burnt almond, earthy | [9][10] |
| Odor Threshold in Water | 1 ppb | [9] |
| Sensory Threshold in Air | 2 ppb | [] |
| Sensory Threshold in Water | 20 ppb | [] |
Applications
The primary application of this compound is as a flavoring and fragrance agent in the food and beverage industry.[2][3] It is used to impart or enhance roasted, nutty, and cocoa flavors in a variety of products, including:
It is also used in the fragrance industry to add warm, earthy notes to perfumes and other scented products.[2]
Conclusion
This compound is a vital flavor and aroma compound with well-characterized chemical, physical, and organoleptic properties. Its formation through the Maillard reaction and microbial biosynthesis is a key aspect of food chemistry. While generally safe for consumption at typical levels in food, appropriate handling and safety precautions are necessary when working with the pure compound. The analytical methods, particularly GC-MS, are well-established for its identification and quantification. This technical guide provides a solid foundation for researchers and professionals working with this important pyrazine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrazines [leffingwell.com]
- 10. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-ethyl-3,5-dimethyl pyrazine and 2-ethyl-3,6-dimethyl pyrazine mixture, 55301-15-7 [thegoodscentscompany.com]
- 12. datapdf.com [datapdf.com]
- 13. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 14. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 19. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. The Pherobase NMR: 2,5-Dimethyl-3-ethylpyrazine|2me5me-3-ethylpyrazine|C8H12N2 [pherobase.com]
- 22. 3-Ethyl-2,5-dimethylpyrazine | C8H12N2 | CID 25916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Ethyl-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family.[][2] It is a notable pyrazine derivative characterized by a nitrogen-containing ring with ethyl and methyl substituents.[][3] This compound is a key flavor and fragrance intermediate, highly regarded for its distinctive roasted, nutty, and earthy aroma profile with notes of coffee, cocoa, and caramel.[4][5] Naturally occurring in roasted foods like nuts, coffee beans, and cooked meat, it is formed through Maillard reactions between amino acids and reducing sugars during thermal processing.[][3][4] Industrially, it is synthesized for use in flavor formulations to enhance the sensory experience of a wide variety of products, including beverages, baked goods, and confectionery items.[4][5]
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid.[4][6] Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂ | [4][7] |
| Molecular Weight | 136.19 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid | [4][7] |
| Odor | Toasted nut, chocolaty, sweet woody, roasted cocoa | [7][8] |
| Boiling Point | 180-182 °C at 760 mmHg | [7] |
| Melting Point | -21 °C | [9] |
| Density | 0.950-0.980 g/cm³ | [7] |
| Refractive Index | 1.496-1.506 | [7] |
| Flash Point | 66 °C | [10] |
| Solubility | Soluble in water, oils, and organic solvents like ethanol, chloroform, and dichloromethane.[7][11] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, information on available spectroscopic data is indexed in various databases.
| Spectroscopic Data Type | Availability | Source(s) |
| Mass Spectrum (Electron Ionization) | Data available in the NIST WebBook. | [12] |
| FTIR Spectrum | Spectrum available in the SpectraBase. | [13] |
| NMR Spectrum | 6 NMR spectra are mentioned to be available in SpectraBase. | [13] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been reported. A common method involves the alkylation of a pyrazine derivative. One generalized approach is the condensation of a dione with a diamine. For instance, a mixture of this compound and its isomer can be obtained by the condensation of 2,3-pentanedione with propylenediamine.[8] Another method involves the side-chain alkylation of trimethylpyrazine.[8]
A patented method for the synthesis of the related 2-ethyl-3,6-dimethylpyrazine involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of FeSO₄·7H₂O, concentrated sulfuric acid, and hydrogen peroxide.[14]
Generalized Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of an alkylpyrazine like this compound, based on common organic synthesis techniques.
References
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040299) [hmdb.ca]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 27043-05-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]
- 7. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 27043-05-6 [chemicalbook.com]
- 9. This compound | Properties, Uses, Safety, Supplier & Manufacturer in China [pipzine-chem.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | CAS#:13925-07-0 | Chemsrc [chemsrc.com]
- 12. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
Microbial Synthesis of 2-Ethyl-3,5-dimethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the microbial synthesis of 2-Ethyl-3,5-dimethylpyrazine (EDMP), a key aroma compound with significant applications in the food and pharmaceutical industries. This document details the core aspects of its biotechnological production, including the microorganisms involved, biosynthetic pathways, and detailed experimental protocols.
Introduction
This compound is a heterocyclic aromatic compound known for its desirable nutty, roasted, and cocoa-like aroma. It is a significant contributor to the flavor profile of many fermented and thermally processed foods. The growing demand for natural flavor compounds has spurred research into microbial fermentation as a sustainable and environmentally friendly alternative to chemical synthesis. This guide focuses on the microbial pathways and methodologies for the production of EDMP, with a primary focus on the well-studied bacterium Bacillus subtilis.
Microbial Producers of this compound
Several microorganisms have been identified as producers of alkylpyrazines, with Bacillus subtilis being a prominent and well-characterized species for the synthesis of EDMP and related compounds.[1][2][3] Other microorganisms, such as Corynebacterium glutamicum and Flavobacterium species, have also been reported to produce this pyrazine derivative.[4] The selection of a suitable microbial strain is a critical first step in developing an efficient fermentation process.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Bacillus subtilis primarily utilizes the precursors L-threonine and D-glucose.[1][2] The proposed pathway involves the key intermediates aminoacetone, derived from L-threonine, and 2,3-pentanedione, which is formed from both L-threonine and D-glucose.[1][2]
The initial step is the conversion of L-threonine to aminoacetone, a reaction catalyzed by the enzyme L-threonine 3-dehydrogenase (TDH).[5][6] Subsequently, two molecules of aminoacetone and one molecule of acetaldehyde (derived from the metabolic pool) are proposed to condense to form the EDMP molecule.
Metabolic engineering strategies have been explored to enhance the production of related alkylpyrazines. For instance, the knockout of the 2-amino-3-ketobutyrate CoA ligase (KBL) gene in B. subtilis has been shown to significantly increase the yield of 2,5-dimethylpyrazine by preventing the diversion of a key intermediate away from the pyrazine biosynthetic pathway.[1] This suggests a similar strategy could be effective for boosting EDMP production.
Quantitative Data on Microbial Pyrazine Production
While specific quantitative data for this compound is limited in the current literature, studies on the production of similar alkylpyrazines by Bacillus and Corynebacterium species provide valuable benchmarks. The following table summarizes representative data for related pyrazine compounds.
| Microorganism | Pyrazine Compound | Precursors | Titer | Yield | Productivity | Reference |
| Bacillus subtilis (kbl mutant) | 2,5-Dimethylpyrazine | L-Threonine | 2.82 mM | Not Reported | Not Reported | [1] |
| Corynebacterium glutamicum (engineered) | 2,3,5,6-Tetramethylpyrazine | Glucose, Urea | 3.56 g/L | Not Reported | Not Reported | [5] |
| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine | Wheat medium | 0.446 mg/g | Not Reported | Not Reported | [7] |
| Bacillus subtilis BcP21 | 2,5-Dimethylpyrazine | L-Threonine, Acetoin | 4.5 mg/L | Not Reported | Not Reported | [4] |
Note: The presented data is for related alkylpyrazines and should be considered as a reference for the potential production levels of this compound. Further research is required to establish specific quantitative data for EDMP.
Experimental Protocols
This section provides a detailed methodology for the microbial synthesis and analysis of this compound.
Inoculum Preparation
-
Strain: Bacillus subtilis (e.g., a wild-type strain known for flavor production or a metabolically engineered strain).
-
Media: Luria-Bertani (LB) broth (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl).
-
Procedure:
-
Inoculate a single colony of B. subtilis from a fresh agar plate into 10 mL of LB broth in a 50 mL falcon tube.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the culture reaches the late exponential phase (OD600 of ~2.0).
-
This culture will serve as the inoculum for the main fermentation.
-
Fermentation
-
Fermentation Medium: Yeast extract Peptone Dextrose Medium (YPDM) containing 10 g/L yeast extract, 10 g/L peptone, and 20 g/L D-glucose. Supplement the medium with L-threonine to a final concentration of 10 g/L.
-
Procedure:
-
Inoculate 100 mL of the sterile fermentation medium in a 500 mL baffled flask with 2% (v/v) of the prepared inoculum.
-
Incubate the culture at 37°C with shaking at 200 rpm for 72-96 hours.
-
Monitor cell growth by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Collect samples aseptically at different time points (e.g., 24, 48, 72, 96 hours) for the analysis of EDMP concentration.
-
Extraction and Quantification of this compound
Extraction and quantification of volatile compounds like EDMP from a complex fermentation broth require a sensitive and specific analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.
-
Sample Preparation:
-
Centrifuge the collected fermentation samples at 10,000 x g for 10 minutes to pellet the cells.
-
Transfer 5 mL of the supernatant to a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Add an appropriate internal standard (e.g., 2-methyl-3-heptanone) for accurate quantification.
-
Seal the vial tightly with a PTFE/silicone septum.
-
-
HS-SPME:
-
Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatility compound extraction.
-
Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to allow the analytes to equilibrate between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/minute.
-
Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantification: Quantify the concentration of EDMP by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
-
-
Regulatory and Signaling Pathways
Currently, there is limited information available on specific signaling pathways that directly regulate the biosynthesis of this compound. The regulation appears to be primarily at the metabolic level, with the availability of the precursor L-threonine being a key factor. The activity of L-threonine 3-dehydrogenase is a critical control point in the pathway. Further research is needed to elucidate the transcriptional regulation of the tdh gene and other associated genes in response to environmental cues and cellular metabolic status. Understanding these regulatory networks will be crucial for the rational design of metabolic engineering strategies to further enhance EDMP production.
Conclusion
The microbial synthesis of this compound presents a promising avenue for the sustainable production of this valuable natural flavor compound. Bacillus subtilis has emerged as a robust and efficient microbial chassis for this purpose. This guide has outlined the known biosynthetic pathway, provided a framework for quantitative analysis, and detailed experimental protocols for the production and characterization of EDMP. Future research efforts should focus on optimizing fermentation conditions, elucidating the regulatory networks governing pyrazine biosynthesis, and applying metabolic engineering strategies to develop high-yielding and industrially viable production strains.
References
- 1. journals.asm.org [journals.asm.org]
- 2. uniprot.org [uniprot.org]
- 3. scielo.br [scielo.br]
- 4. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving enzymatic properties of BlTDH from Bacillus licheniformis through site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Genesis of a Roasted Aroma: A Technical Guide to the Precursors of 2-Ethyl-3,5-dimethylpyrazine in Thermally Processed Foods
For Immediate Release
This technical guide provides an in-depth exploration of the formation of 2-Ethyl-3,5-dimethylpyrazine (EDMP), a key flavor compound responsible for the desirable roasted, nutty, and cocoa-like aromas in many thermally processed foods. This document is intended for researchers, scientists, and professionals in the fields of food science and drug development who are interested in the fundamental chemistry of flavor formation. Herein, we detail the primary precursors, formation pathways, and analytical methodologies for the study of this potent aroma compound.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound that belongs to the pyrazine family.[1] These compounds are renowned for their low odor thresholds and significant contribution to the characteristic flavors of roasted, baked, and fried foods, including coffee, cocoa, nuts, and meats.[1][2] The formation of EDMP is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during thermal processing.[3][4] Understanding the precursors and mechanisms of EDMP formation is crucial for controlling and optimizing the flavor profiles of a wide array of food products.
Primary Precursors of this compound
The formation of the intricate structure of this compound requires specific molecular building blocks. The primary precursors are key amino acids and reducing sugars, which undergo a series of reactions to form the pyrazine ring and its characteristic alkyl substituents.
Amino Acids:
-
L-Threonine: This essential amino acid is a critical precursor, providing a significant portion of the carbon and nitrogen backbone for the pyrazine ring.[5][6][7] Thermal degradation of threonine can directly lead to the formation of EDMP.[8]
-
L-Alanine: This amino acid is a key contributor to the ethyl group substituent on the pyrazine ring.[9]
Reducing Sugars:
-
Glucose and other reducing sugars: These carbohydrates provide the necessary carbonyl groups and carbon fragments that react with amino acids in the Maillard reaction to initiate the formation of pyrazine precursors.[10]
Formation Pathways of this compound
The formation of this compound is a multi-step process rooted in the Maillard reaction. A key proposed pathway involves the formation of specific reactive intermediates that subsequently condense to form the final pyrazine structure.
The initial stages of the Maillard reaction between reducing sugars and amino acids lead to the formation of α-dicarbonyl compounds. Concurrently, the Strecker degradation of amino acids produces Strecker aldehydes and α-aminoketones.
A plausible and evidence-supported pathway for the formation of this compound involves the following key steps:
-
Formation of Aminoacetone: L-threonine undergoes degradation to produce aminoacetone.[7]
-
Formation of 2,3-Pentanedione: This α-dicarbonyl compound is a crucial intermediate. It can be formed through the interaction of a C3 carbon unit derived from a reducing sugar (like glucose) and the C2'-C3' atoms of L-alanine.[11]
-
Condensation and Ring Formation: Aminoacetone and 2,3-pentanedione, along with another molecule of an amino compound (which can be derived from the degradation of other amino acids), condense to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine intermediate is subsequently oxidized to form the stable and aromatic this compound.[11]
Quantitative Data on Precursor Impact
The concentration of precursors and the conditions of thermal processing significantly influence the yield of this compound. The following tables summarize available quantitative data from model systems and food matrices.
Table 1: Formation of this compound in a Potato-Based Model System with Added Precursors
| Precursor Added (on dry basis) | Concentration of this compound (relative to control) | Reference |
| 2,3-Pentanedione (100 mg/kg) | 121% increase | [11] |
Table 2: Concentration of this compound in Roasted Green Tea Infusions
| Roasting Temperature (°C for 30 min) | Concentration (µg/mL) | Reference |
| 160 | ~0.01 | [12] |
| 180 | ~0.02 | [12] |
| 200 | ~0.03 | [12] |
Table 3: Precursor Concentrations in Roasted Foods
| Food Matrix | Precursor | Concentration | Reference |
| Roasted Chestnuts | Threonine | up to 82 mg/100g (dry weight) | [13] |
| Roasted Chestnuts | Alanine | up to 51 mg/100g (dry weight) | [13] |
| Chicken Meat (cooked) | Threonine | Varies with cooking method | [14] |
| Black Gram (roasted) | Threonine | Highest at 30 min roasting | [15] |
| Black Gram (roasted) | Alanine | Highest at 50 min roasting | [15] |
| Lean Beef (cooked) | Threonine | ~165% of RDI per 100g | [16] |
Experimental Protocols for Precursor and Pyrazine Analysis
The identification and quantification of this compound and its precursors require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for this purpose.[17]
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This is a common and effective method for the analysis of volatile and semi-volatile compounds in food matrices.
Sample Preparation:
-
A known amount of the homogenized food sample is placed in a headspace vial.
-
An internal standard (e.g., a deuterated pyrazine analog) is added for accurate quantification.
-
The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
HS-SPME Extraction:
-
A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
GC-MS Analysis:
-
The SPME fiber is then inserted into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
The analytes are separated on a capillary column (e.g., DB-5ms) with a specific temperature program.
-
The mass spectrometer is used for the identification and quantification of the target compounds.
Maillard Reaction Model Systems
To study the formation of this compound under controlled conditions, Maillard reaction model systems are employed.
Protocol:
-
Reactant Preparation: Solutions of the precursors (e.g., L-threonine, L-alanine, and glucose) are prepared in a buffer solution (e.g., phosphate buffer, pH 7-8).
-
Reaction: The precursor solutions are mixed in a sealed reaction vessel and heated at a specific temperature (e.g., 120-180°C) for a defined period (e.g., 30-90 minutes).
-
Analysis: The volatile compounds formed during the reaction are then extracted and analyzed using HS-SPME-GC-MS as described above.
Conclusion
The formation of this compound, a pivotal contributor to the desirable roasted notes in thermally processed foods, is a complex process governed by the availability of specific amino acid and reducing sugar precursors. L-threonine and L-alanine have been identified as key amino acid precursors, with intermediates such as aminoacetone and 2,3-pentanedione playing a crucial role in the formation pathway. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the qualitative and quantitative investigation of this important flavor compound. A deeper understanding of these formation pathways and the impact of processing conditions will enable food scientists to better control and enhance the flavor profiles of a wide range of food products.
References
- 1. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 2. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. fruits.edpsciences.org [fruits.edpsciences.org]
- 14. Effect of Cooking Methods on Amino Acids Composition of Chicken Meat | Engormix [en.engormix.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. 9 Essential Amino Acids | Food Sources to Find Them | FoodUnfolded [foodunfolded.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: A Key Flavor Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-3,5-dimethylpyrazine is a pivotal volatile heterocyclic nitrogen-containing compound, renowned for its significant contribution to the desirable nutty, roasted, and cocoa-like aromas in a wide array of thermally processed and fermented foods. Formed primarily through the Maillard reaction and microbial biosynthesis, this pyrazine derivative is a key target for flavor chemists and food scientists aiming to understand and replicate the complex sensory profiles of products such as coffee, cocoa, roasted nuts, and baked goods. Beyond its role in flavor, emerging research suggests potential bioactive properties of alkylpyrazines, opening avenues for further investigation in pharmaceutical and therapeutic contexts. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, sensory characteristics, natural occurrence, and formation pathways. Detailed experimental protocols for its synthesis, extraction, and quantification are provided, alongside a summary of its known bioactive functions.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a potent and characteristic aroma.[1][2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₁₂N₂ | [4] |
| Molecular Weight | 136.19 g/mol | [4] |
| CAS Number | 13925-07-0 | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Nutty, roasted, cocoa, earthy, woody | [2][5] |
| Boiling Point | 180-182 °C at 760 mmHg | [1] |
| Density | 0.952 - 0.961 g/mL at 20 °C | [2] |
| Flash Point | 66 °C | [2] |
| Solubility | Soluble in water, oils, and organic solvents like ethanol. | [1] |
| Refractive Index | 1.5000 - 1.5030 at 20°C | [2] |
Sensory Characteristics and Flavor Profile
The aroma profile of this compound is complex and highly valued in the food industry. It is most commonly described as having strong nutty, roasted, and cocoa-like notes.[2][5] The specific sensory descriptors can vary depending on the concentration and the food matrix in which it is present.
| Sensory Attribute | Description | References |
| Primary Notes | Nutty (roasted almond, peanut), Roasted, Cocoa | [2][5][6] |
| Secondary Notes | Earthy, Woody, Coffee-like, Potato-chip like | [2][3] |
| Odor Threshold in Water | 1 ppb | [7] |
Natural Occurrence and Concentration in Foods
This compound is a naturally occurring compound found in a variety of cooked and fermented food products.[8] Its formation is a hallmark of thermal processing.
| Food Product | Concentration Range | References |
| Roasted Coffee | Low concentrations have been reported in roasted coffee. | [9] |
| Cocoa and Chocolate | A key aroma compound in cocoa mass and milk chocolate. | [10] |
| Roasted Nuts | Present in roasted peanuts and contributes to their flavor. | [11] |
| Baked Goods | Found in various baked products. | [8] |
| Sauce-flavor Baijiu | Identified as a key aroma substance. | [12] |
| Roasted Meats | Contributes to the aroma of cooked beef. | [] |
Formation Pathways
This compound is primarily formed through two main pathways: the Maillard reaction during thermal processing and microbial biosynthesis during fermentation.
Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major route for the formation of this compound in cooked foods.[][14] The pathway involves the condensation of α-aminocarbonyl intermediates.
Microbial Biosynthesis
Certain bacteria, notably Bacillus subtilis, are capable of producing alkylpyrazines, including this compound, during fermentation processes.[2][5] The biosynthesis often involves amino acid metabolism. Specifically, L-threonine has been identified as a key precursor.[14]
Experimental Protocols
Chemoenzymatic Synthesis of 3-Ethyl-2,5-dimethylpyrazine
This protocol describes a chemoenzymatic approach for the synthesis of 3-ethyl-2,5-dimethylpyrazine from L-threonine.[15]
Materials:
-
L-Threonine (L-Thr)
-
NAD⁺
-
CoA
-
L-threonine 3-dehydrogenase (TDH)
-
2-amino-3-ketobutyrate CoA ligase (KBL)
-
Potassium phosphate buffer (100 mM, pH 8.0)
Procedure:
-
Prepare an assay buffer containing 100 mM potassium phosphate (pH 8.0), 10 mM L-Thr, and 5 mM NAD⁺.
-
To initiate the reaction, add 0.05 mM TDH and 0.05 mM KBL to the assay buffer. The concentration of CoA can be varied (e.g., 0, 100, or 2500 µM) to modulate the reaction.
-
Incubate the reaction mixture for 3 hours at 30 °C.
-
Following incubation, the reaction mixture can be subjected to GC-MS analysis for the identification and quantification of 3-ethyl-2,5-dimethylpyrazine.
Extraction and Quantification from Coffee by HS-SPME-GC-MS
This protocol outlines a common method for the extraction and quantification of this compound from roasted coffee beans.[7][16]
Materials:
-
Ground roasted coffee
-
20 mL headspace vials with caps and septa
-
Saturated NaCl solution
-
SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 3 g of ground coffee into a 20 mL headspace vial. Add 3 mL of saturated NaCl solution. Seal the vial.
-
Headspace Extraction: Incubate the vial for 20 minutes at 60 °C. Expose the SPME fiber to the headspace for 15 minutes at 60 °C.
-
GC-MS Analysis:
-
Desorption: Desorb the analytes from the fiber in the GC injection port at 250 °C for 7-10 minutes.
-
GC Column: Use a suitable capillary column (e.g., VF-5MS; 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 50 °C, ramp to 250 °C at 3 °C/min.
-
MS Detection: Scan range of m/z 50-400. Identify this compound based on its mass spectrum and retention time compared to a standard.
-
Sensory Evaluation
A Quantitative Descriptive Analysis (QDA) can be employed to characterize the sensory profile of this compound.[3]
Procedure:
-
Panelist Selection and Training: Select and train a panel of 10-12 individuals to recognize and scale the intensity of relevant aroma attributes (e.g., nutty, roasted, cocoa).
-
Sample Preparation: Prepare solutions of this compound in a neutral solvent (e.g., water or oil) at various concentrations.
-
Evaluation: Present the samples to the panelists in a randomized order. Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale).
-
Data Analysis: Analyze the data to determine the sensory profile of the compound at different concentrations.
Bioactive Properties and Potential Applications
While primarily known for its flavor contributions, research into the bioactive properties of alkylpyrazines is an emerging field.
Antimicrobial Activity: Some studies have indicated that pyrazine derivatives possess antimicrobial properties.[10] For instance, certain pyrazines have shown inhibitory activity against various bacteria and fungi. However, specific data on the antimicrobial efficacy of this compound is limited and warrants further investigation.
Other Potential Bioactivities: Pyrazine-containing compounds are being explored for a range of pharmacological activities.[14] While direct evidence for this compound is scarce, the pyrazine ring is a scaffold in some bioactive molecules. Research in this area is ongoing, and the potential for this compound in drug development remains to be fully elucidated.
Conclusion
This compound stands out as a crucial contributor to the desirable sensory characteristics of many food products. Its formation through both thermal and biological pathways highlights its prevalence and importance in food chemistry. The detailed methodologies provided in this guide offer a foundation for researchers to synthesize, extract, and analyze this key flavor compound. While its role in flavor is well-established, the exploration of its bioactive properties presents an exciting frontier for future research, with potential implications for both food preservation and pharmaceutical applications. Further studies are needed to fully elucidate its quantitative sensory impact, specific bioactive mechanisms, and potential signaling pathway involvement.
References
- 1. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0040299) [hmdb.ca]
- 7. japsonline.com [japsonline.com]
- 8. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 9. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datapdf.com [datapdf.com]
- 14. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Analysis of 2-Ethyl-3,5-dimethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the identification and quantification of 2-Ethyl-3,5-dimethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No. 13925-07-0) is a key aroma compound found in a variety of roasted and fermented foods, contributing to their characteristic nutty and roasted flavors.[1][2] Accurate and sensitive analytical methods are therefore crucial for quality control in the food and beverage industry, as well as for research in flavor chemistry and drug development where pyrazine derivatives may be of interest. The described methodology employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis, providing high sensitivity and selectivity. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds known for their potent aroma profiles.[3] These compounds are typically formed during Maillard reactions and caramelization processes at elevated temperatures. The concentration of this compound can significantly impact the sensory profile of products such as coffee, cocoa, and baked goods. Therefore, a robust analytical method for its detection and quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation and definitive mass-based identification.[3] This application note provides a detailed protocol for the analysis of this compound, from sample preparation to data analysis.
Experimental Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of volatile this compound from liquid or solid matrices.
Materials:
-
Sample (e.g., coffee, cocoa powder, liquid culture)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (10 mL or 20 mL) with magnetic crimp caps and septa
-
Heating block or water bath with agitation
-
Sodium chloride (NaCl)
Procedure:
-
Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine) to the vial.
-
For aqueous samples, add sodium chloride to saturate the solution (approximately 30% w/v) to enhance the partitioning of the analyte into the headspace.
-
Immediately seal the vial with a magnetic crimp cap.
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of volatile compounds.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
Protocol 2: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column: A non-polar or medium-polar column is recommended, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]
GC-MS Parameters: The following are typical starting parameters that may require optimization based on the specific instrument and sample matrix.
| Parameter | Value |
| Gas Chromatograph | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for high sensitivity) |
| Desorption Time | 2-5 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 240°C, hold for 5 min. |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 250°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Analysis:
-
Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (e.g., NIST). The molecular formula of this compound is C₈H₁₂N₂, with a molecular weight of 136.19 g/mol .[5]
-
Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area ratio of the target analyte to the internal standard is plotted against the concentration.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Representative Value |
| Retention Time (on DB-5ms) | 10-15 min (Isothermally dependent) |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 500 µg/L |
| Precision (RSD%) | < 10% |
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns.
| m/z | Relative Abundance (%) | Ion |
| 136 | 100 | [M]⁺ |
| 121 | 80 | [M-CH₃]⁺ |
| 108 | 40 | [M-C₂H₄]⁺ |
| 94 | 30 | [M-C₃H₆]⁺ |
| 53 | 25 | [C₄H₅]⁺ |
Diagrams
References
High-performance liquid chromatography (HPLC) for 2-Ethyl-3,5-dimethylpyrazine separation
An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the separation and quantification of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound found in various food products and a significant molecule in flavor and sensory research.[][2] This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in the analysis of pyrazine derivatives.
Application Note
Introduction
This compound is a heterocyclic aromatic compound that contributes to the nutty, roasted, and earthy aromas of foods such as coffee, cocoa, and grilled meats.[] Accurate and reliable analytical methods are crucial for its quantification in food quality control, flavor profiling, and sensory analysis.[][2] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such compounds.[2][3]
Chromatographic Conditions
The separation of this compound can be effectively achieved using a reversed-phase HPLC method. While various columns can be employed for pyrazine derivatives, a C18 column is commonly utilized.[4] The mobile phase typically consists of a mixture of acetonitrile and water, which allows for the efficient elution and separation of the analyte.[4][5] For challenging separations of structurally similar pyrazines, mixed-mode columns like Primesep A can also be considered.[6]
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Buffer | 0.1% Formic Acid (optional, for peak shape improvement) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270-280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol
This section details the step-by-step methodology for the HPLC analysis of this compound.
1. Reagents and Materials
-
This compound analytical standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (optional)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
For liquid samples (e.g., beverages), filter the sample through a 0.45 µm syringe filter prior to injection.
-
For solid samples (e.g., food products), perform a suitable extraction (e.g., solvent extraction, solid-phase extraction) to isolate the pyrazine fraction. The final extract should be dissolved in the mobile phase and filtered.
4. HPLC System Setup and Operation
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector wavelength to the desired value (e.g., 275 nm).[6]
-
Inject the prepared standards and samples.
5. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time from the standard injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: HPLC Analysis Workflow for this compound.
References
- 2. This compound|High-Purity Reference Standard [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 6. Pyrazine | SIELC Technologies [sielc.com]
Quantification of 2-Ethyl-3,5-dimethylpyrazine in Coffee Beans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3,5-dimethylpyrazine is a key volatile aromatic compound found in roasted coffee beans. It belongs to the pyrazine class of compounds, which are formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures. This specific pyrazine contributes significantly to the characteristic earthy and roasty aroma of coffee.[1] The concentration of this compound can vary depending on the coffee bean species (e.g., Coffea arabica vs. Coffea canephora or Robusta), geographical origin, and, most notably, the roasting conditions. Accurate quantification of this compound is crucial for quality control in the coffee industry and for research into the flavor chemistry of roasted food products.
This document provides detailed application notes and experimental protocols for the quantification of this compound in coffee beans using modern analytical techniques.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in coffee beans is influenced by several factors. The following tables summarize quantitative data from various studies, providing an overview of the typical concentration ranges observed. It is important to note that these values can vary considerably based on the specific cultivar, processing methods, and degree of roast.
Table 1: Concentration of this compound in Different Coffee Varieties
| Coffee Variety | Concentration Range (µg/kg) | Predominant Variety |
| Coffea arabica (Arabica) | Lower concentrations | - |
| Coffea canephora (Robusta) | Higher concentrations | Robusta |
Note: While specific concentration ranges for this compound are not always detailed in comparative studies, it is a general finding that Robusta coffee beans contain significantly higher concentrations of several key pyrazines compared to Arabica beans.
Table 2: Influence of Roasting Degree on this compound Concentration
| Roasting Degree | Relative Abundance/Concentration |
| Light Roast | Lower concentration |
| Medium Roast | Peak concentration |
| Dark Roast | Decreased concentration |
Note: The formation of pyrazines increases with the progression of the Maillard reaction during roasting. However, excessive roasting can lead to the degradation of these compounds.
One study found that this compound had the highest flavor dilution (FD) factor in medium-roasted Turkish coffee brews, indicating its significant contribution to the aroma at this roast level.[2]
Experimental Protocols
The quantification of this compound in coffee is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3] For high accuracy and precision, Stable Isotope Dilution Analysis (SIDA) with GC-MS is the gold standard.
Protocol 1: Quantification by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
This method is suitable for the extraction and analysis of volatile and semi-volatile compounds from the coffee matrix.
1. Sample Preparation:
-
Cryogenically grind roasted coffee beans to a fine, homogeneous powder to maximize the surface area for volatile extraction.
-
Weigh approximately 1-3 grams of the ground coffee into a 20 mL headspace vial.[4]
-
(Optional but recommended) Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analog) to the sample to improve the accuracy and precision of quantification.
-
(Optional) Add a saturated sodium chloride solution to the vial to enhance the release of volatile compounds from the matrix.
2. HS-SPME Procedure:
-
Tightly seal the headspace vial with a magnetic screw cap and a silicone/PTFE septum.
-
Place the vial in a heater-stirrer or water bath and allow it to equilibrate at a specific temperature (e.g., 50-60°C) for a set time (e.g., 10-30 minutes) to allow for the partitioning of volatile compounds into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 10-30 minutes) to adsorb the analytes.
-
Retract the fiber into the needle and immediately introduce it into the GC injector.
3. GC-MS Parameters:
-
Injector: Set to 250°C in splitless mode for thermal desorption of the analytes from the SPME fiber (typically for 1-5 minutes).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A polar column such as a DB-WAX (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) is often used for the separation of pyrazines.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 3°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
4. Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantify the compound by creating a calibration curve using known concentrations of the standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Protocol 2: High-Accuracy Quantification by Stable Isotope Dilution Analysis (SIDA)-GC-MS
This method utilizes a stable isotope-labeled analog of the target analyte as an internal standard, providing the most accurate and precise quantification.
1. Sample Preparation and Extraction:
-
Weigh approximately 15 g of ground roasted coffee.
-
Spike the sample with a known amount of the isotopically labeled internal standard solution (e.g., d3-2-ethyl-3,5-dimethylpyrazine).
-
Option A (Water Extraction): Suspend the spiked coffee in water and stir for a specified time. Water has been suggested to be a superior extraction solvent compared to dichloromethane.[2][5][6][7]
-
Option B (Solvent Extraction): Extract the spiked coffee with 250 mL of dichloromethane for 5 hours.
-
If using solvent extraction, concentrate the extract to a final volume of 3-5 mL using a rotary evaporator at 40°C.
2. GC-MS Parameters:
-
The GC-MS parameters can be similar to those described in Protocol 1. The specific temperature program may be adjusted based on the column and instrument used.
-
Example Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 100°C at 3°C/min.
-
Ramp 2: Increase to 120°C at 1°C/min.
-
Ramp 3: Increase to 220°C at 8°C/min, hold for 20 minutes.[4]
-
-
-
Mass Spectrometer:
-
Operate in Selected Ion Monitoring (SIM) mode to monitor specific ions for the native analyte and the labeled internal standard, which increases sensitivity and selectivity.
-
3. Data Analysis:
-
Calculate the concentration of this compound based on the known concentration of the added internal standard and the measured peak area ratio of the native analyte to the isotopically labeled standard.
Mandatory Visualizations
References
- 1. coffeeresearch.org [coffeeresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). | Sigma-Aldrich [merckmillipore.com]
Application Notes and Protocols: 2-Ethyl-3,5-dimethylpyrazine as a Food Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3,5-dimethylpyrazine is a key aroma compound belonging to the pyrazine family, renowned for its potent roasted, nutty, and cocoa-like sensory profile.[1][2][3] Naturally formed during the Maillard reaction between amino acids and reducing sugars in thermally processed foods, it is a significant contributor to the desirable flavor of coffee, cocoa, baked goods, and roasted nuts.[1][4] These application notes provide a comprehensive overview of its properties, applications, and detailed protocols for its evaluation and use in food and pharmaceutical contexts.
Physicochemical and Organoleptic Properties
This compound is a colorless to pale yellow liquid with a strong, characteristic aroma even at low concentrations.[1][3][4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13925-07-0 | [4] |
| Molecular Formula | C₈H₁₂N₂ | [3][4] |
| Molecular Weight | 136.19 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][3][4] |
| Boiling Point | 188.8 ± 35.0 °C at 760 mmHg | [4] |
| Flash Point | 69.4 ± 0.0 °C | [4] |
| Solubility | Soluble in water and organic solvents | [5] |
| Odor Profile | Roasted, nutty, earthy, cocoa, coffee | [1][2][3][4] |
| Flavor Profile | Roasted, nutty, with "kokumi" or mouthfulness effect | [2] |
Applications in Food and Pharmaceuticals
This compound is widely used as a flavoring agent to impart or enhance roasted and nutty notes in a variety of products.[1][4]
Food Industry Applications:
-
Bakery and Confectionery: Enhances the roasted flavor profile in products like bread, cookies, and chocolate.[1]
-
Beverages: Used to create authentic coffee and cocoa flavors.[1]
-
Savory Products: Incorporated into seasoning mixes, sauces, and snack coatings to mimic roasted meat flavors.[1]
Pharmaceutical Applications:
-
Taste Masking: Its strong flavor can be used to mask unpleasant tastes in drug formulations.
-
Palatability Enhancement: Improves the overall flavor profile of oral medications, increasing patient compliance.
Quantitative Data
The sensory impact of this compound is highly dependent on its concentration.
| Parameter | Value | Matrix | Reference |
| Odor Threshold | 0.04 ± 0.01 µg/L | Water | [6] |
| Odor Threshold | 0.011 ± 0.003 µg/m³ | Air | [6] |
Typical Use Levels in Food:
| Food Category | Usual Use Level (ppm) | Maximum Use Level (ppm) | Reference |
| Baked Goods | - | 5.0 | [7] |
| Nonalcoholic Beverages | - | 5.0 | [7] |
Experimental Protocols
Protocol 1: Sensory Evaluation - Triangle Test
Objective: To determine if a perceptible overall difference exists between two product formulations, one with and one without (or with a different concentration of) this compound.
Materials:
-
Product samples (Control and Test)
-
Identical, coded sample cups
-
Water and unsalted crackers for palate cleansing
-
Individual sensory booths with controlled lighting and ventilation
-
Panel of 20-40 trained or consumer panelists
Procedure:
-
Sample Preparation: Prepare the control and test samples, ensuring they are identical in appearance and temperature.
-
Coding and Presentation: For each panelist, present three coded samples: two of one type and one of the other. The order of presentation should be randomized and balanced across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[1]
-
Instructions to Panelists: Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.[1][7] Panelists should cleanse their palate with water and crackers between samples.[7]
-
Data Collection: Each panelist records which sample they believe is the odd one out.
-
Data Analysis: Analyze the results to determine if the number of correct identifications is statistically significant (typically using a chi-square test or consulting statistical tables for triangle tests).[1] A significant result indicates a perceptible difference between the samples.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of this compound in a food matrix.
Materials:
-
Food sample
-
Internal standard (e.g., 2-methyl-3-ethylpyrazine)
-
Dichloromethane (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize a known amount of the food sample.
-
Spike the sample with a known concentration of the internal standard.
-
Add anhydrous sodium sulfate to remove water.
-
Add a precise volume of dichloromethane and vortex vigorously for 2 minutes to extract the pyrazines.
-
Centrifuge the mixture to separate the phases.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
GC-MS Analysis:
-
Injection: Inject a known volume of the extract into the GC-MS.
-
Chromatographic Separation: Use a temperature program to separate the volatile compounds. A typical program might be: start at 40°C for 5 min, ramp at 5°C/min to 260°C, then at 15°C/min to 280°C and hold for 1 min.[8]
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Protocol 3: Flavor Stability Testing
Objective: To evaluate the stability of this compound in a food product under various storage conditions.
Materials:
-
Food product containing a known concentration of this compound
-
Environmental chambers or incubators
-
GC-MS system for quantification
Procedure:
-
Sample Preparation: Prepare multiple batches of the food product with a known initial concentration of this compound.
-
Storage Conditions: Store the samples under different conditions relevant to the product's lifecycle (e.g., varying temperature, humidity, and light exposure).[9]
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), remove samples from each storage condition.
-
Analysis:
-
Quantitative Analysis: Use the GC-MS protocol (Protocol 2) to determine the concentration of this compound remaining in the samples.
-
Sensory Analysis: Conduct sensory evaluation (e.g., Triangle Test or Descriptive Analysis) to assess any changes in the flavor profile.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine its degradation kinetics and shelf-life.
Signaling Pathways and Experimental Workflows
References
- 1. Triangle Test [sensorysociety.org]
- 2. benchchem.com [benchchem.com]
- 3. siroccoconsulting.com [siroccoconsulting.com]
- 4. fiveable.me [fiveable.me]
- 5. Quantitative Descriptive Analysis [sensorysociety.org]
- 6. researchgate.net [researchgate.net]
- 7. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 8. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 9. pathogenia.com [pathogenia.com]
Application Note: Extraction of 2-Ethyl-3,5-dimethylpyrazine from Food Matrices
Introduction
2-Ethyl-3,5-dimethylpyrazine is a key volatile flavor compound found in a wide variety of thermally processed foods, contributing to desirable roasted, nutty, and chocolate-like aromas.[1] It is primarily formed through the Maillard reaction between amino acids and reducing sugars during cooking processes such as roasting, baking, and frying.[1] This pyrazine is naturally present in foods like coffee, cocoa, various breads, roasted meats, and black tea.[2] The accurate and efficient extraction and quantification of this compound are crucial for quality control, flavor profiling, and process optimization in the food industry. This document provides detailed protocols for the extraction of this compound from various food matrices, including solid, semi-solid, and liquid samples, utilizing Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Stir Bar Sorptive Extraction (SBSE).
Comparative Overview of Extraction Methodologies
The selection of an appropriate extraction method is dependent on the food matrix, the concentration of the analyte, and the available analytical instrumentation.
| Extraction Method | Principle | Advantages | Disadvantages | Best Suited For |
| Headspace Solid-Phase Microextraction (HS-SPME) | Partitioning of volatile analytes from the sample headspace onto a coated fiber. | Solvent-free, sensitive, simple, and automatable.[1] | Fiber fragility, limited sample capacity, potential for matrix effects. | Volatile and semi-volatile analysis in liquid and solid samples.[1] |
| Solvent Extraction | Dissolving the target analyte from the homogenized food matrix using a suitable solvent. | High extraction efficiency and capacity, suitable for a wide range of matrices.[1] | Requires larger solvent volumes, can be time-consuming, may require extract cleanup.[1] | Semi-solid and solid foods where headspace techniques may be less efficient.[1] |
| Stir Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a sorbent material extracts analytes from a liquid sample or headspace. | Highly sensitive, solvent-free, combines extraction and stirring.[1][3] | Primarily for liquid samples or headspace analysis, longer extraction times may be needed.[1] | Trace analysis of organic compounds in aqueous matrices and headspace of solid/liquid samples.[3] |
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of pyrazines using various extraction methods coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This data provides an expected performance benchmark for the described protocols.
Table 1: Method Detection and Quantification Limits for Pyrazines in Edible Oil using MHS-SPME-arrow-GCMS [4]
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) |
| 2-Methylpyrazine | 10 | 30 |
| 2,5-Dimethylpyrazine | 8 | 25 |
| 2,6-Dimethylpyrazine | 12 | 35 |
| 2-Ethylpyrazine | 6 | 20 |
| This compound | 2-60 (range for 13 pyrazines) | 6-180 (range for 13 pyrazines) |
Note: The provided source gives a range for 13 pyrazines, including this compound.
Table 2: Recovery of Spiked Pyrazines in Rapeseed Oil using MHS-SPME-arrow-GCMS [4]
| Analyte | Mean Recovery (%) |
| Pyrazines (general) | 91.6 - 109.2 |
Note: The recovery range is for a selection of pyrazines analyzed in the study.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted for the analysis of this compound in solid and liquid food matrices.
1. Materials and Equipment:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE/silicone septa screw caps
-
Heating and stirring module or water bath with a magnetic stirrer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical balance
-
Sodium Chloride (NaCl), ACS grade
2. Sample Preparation:
-
Solid Samples (e.g., ground coffee, cocoa powder):
-
Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.[5]
-
Add 1.0 g of NaCl to the vial to enhance the release of volatiles.[5]
-
If using an internal standard, spike the sample with a known amount (e.g., 10 µL of a 10 µg/mL working solution of a deuterated pyrazine analog).[5]
-
Immediately seal the vial.[5]
-
-
Liquid Samples (e.g., beverages, edible oils):
3. HS-SPME Procedure:
-
Place the sealed vial in the heating module and allow it to equilibrate for 15 minutes at 60°C with agitation.[5]
-
After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[5] Ensure the fiber does not touch the sample matrix.[5]
-
Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.
-
Desorb the analytes for 2-5 minutes at 250°C in splitless mode.[1][5]
4. GC-MS Analysis:
-
Injector Temperature: 250°C[5]
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes; ramp at 5°C/min to 150°C; ramp at 10°C/min to 250°C, hold for 5 minutes.[1]
-
MS Parameters: Scan range of m/z 40-300. Ionization mode: Electron Ionization (EI) at 70 eV.
Protocol 2: Solvent Extraction
This protocol is suitable for semi-solid and solid food matrices where headspace techniques may be less efficient.
1. Materials and Equipment:
-
Homogenizer (e.g., blender, Ultra-Turrax)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
GC-MS system
2. Extraction Procedure:
-
Weigh 10 g of the homogenized food sample into a centrifuge tube.
-
Add 20 mL of ethyl acetate and homogenize for 2 minutes.
-
Centrifuge the mixture at 5000 rpm for 10 minutes.
-
Carefully decant the supernatant (the ethyl acetate layer) into a clean flask.
-
Repeat the extraction process on the sample residue two more times, combining the supernatants.[1]
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[1]
-
Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.[1]
3. Cleanup (Optional):
-
If the extract is complex, a cleanup step using Solid-Phase Extraction (SPE) may be necessary. The choice of SPE cartridge will depend on the matrix and the solvent used.
4. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use the same GC-MS conditions as described in Protocol 1.
Protocol 3: Stir Bar Sorptive Extraction (SBSE)
This highly sensitive technique is ideal for liquid samples or the headspace analysis of solids.
1. Materials and Equipment:
-
Magnetic stir bar coated with polydimethylsiloxane (PDMS)
-
Headspace vials or beakers
-
Magnetic stirrer
-
Thermal desorption unit (TDU) coupled to a GC-MS system
-
Tweezers
2. SBSE Procedure:
-
Direct Immersion (for liquid samples):
-
Place 10 mL of the liquid sample into a vial.
-
Add the PDMS-coated stir bar.
-
Stir the sample at a constant speed (e.g., 750 rpm) for 60-120 minutes at room temperature.
-
-
Headspace SBSE (for solid/liquid samples):
-
Prepare the sample in a headspace vial as described in the HS-SPME protocol.
-
Suspend the stir bar in the headspace above the sample.
-
Place the vial on a stirrer and agitate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 60°C).
-
3. Post-Extraction:
-
Remove the stir bar from the sample using clean tweezers.
-
Rinse the stir bar with a small amount of deionized water to remove any matrix residue.
-
Gently dry the stir bar with a lint-free tissue.
-
Place the stir bar into a thermal desorption tube.
4. Thermal Desorption and GC-MS Analysis:
-
The stir bar is thermally desorbed in the TDU, and the released analytes are transferred to the GC-MS for analysis.
-
Typical TDU program: Start at 40°C, ramp at 60°C/min to 250°C, and hold for 5 minutes.
-
Use the same GC-MS conditions as described in Protocol 1.
Experimental Workflow Diagram
Caption: Overall workflow for the extraction and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 3. Stir bar sorptive extraction for trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Ethyl-3,5-dimethylpyrazine as a Reference Standard in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound, and its utilization as a reference standard in flavor chemistry. This document outlines its chemical properties, sensory characteristics, natural occurrence, and detailed protocols for its analysis.
Introduction to this compound
This compound is a heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas in a wide variety of food products.[1][2] As a member of the pyrazine family, it is formed during thermal processing through the Maillard reaction and Strecker degradation.[1][3] Its potent aroma profile and low odor threshold make it a critical component in the flavor profile of foods such as coffee, cocoa, roasted nuts, and baked goods.[2][4][5] The use of a high-purity this compound reference standard is essential for accurate quantification, quality control, and sensory analysis in the food and beverage industries.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 13925-07-0 | [6] |
| Molecular Formula | C₈H₁₂N₂ | [6] |
| Molecular Weight | 136.19 g/mol | [6] |
| Boiling Point | 182 °C | [6] |
| Density | 0.964 g/cm³ | [6] |
| Flash Point | 66 °C | [6] |
| Odor Description | Nutty, roasted, cocoa, coffee-like, earthy, potato-chip like | [2][7] |
| Solubility | Soluble in water, oils, and organic solvents | [8] |
Quantitative Data
The following table summarizes key quantitative data for this compound, including its odor activity value (OAV) and reported concentrations in various food products. The OAV, a measure of a compound's contribution to aroma, is calculated by dividing its concentration by its odor threshold.
| Parameter | Food Matrix | Value | Reference |
| Odor Activity Value (OAV) | Cocoa | 7.6 - 14 | [4] |
| Dark Chocolate | 16 - 24 | [4] | |
| Coffee | 1.70 x 10² | [9] | |
| Concentration | Roasted Coffee | Lowest concentrations among tested alkylpyrazines | [10] |
| Cocoa | High contribution to aroma | [4] |
Experimental Protocols
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound in a food matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.
4.1.1. Sample Preparation and Extraction
-
Homogenization: Homogenize solid or semi-solid food samples to ensure a representative sample.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine) to the homogenized sample.
-
HS-SPME Extraction:
-
Place a measured amount of the sample (e.g., 1-5 g) into a headspace vial. For liquid samples, 10 mL can be used.[11]
-
Equilibrate the vial at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-20 minutes) with agitation.[5][12]
-
Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30-50 minutes) to adsorb the volatile compounds.[12][13]
-
4.1.2. GC-MS Analysis
-
Thermal Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet (e.g., 2-5 minutes in splitless mode).[11]
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.[5]
-
Scan Mode: Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity and selectivity.[12]
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard.
-
Quantification: Quantify the analyte using the internal standard method.
-
References
- 1. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu | MDPI [mdpi.com]
- 6. scent.vn [scent.vn]
- 7. 3,5-cocoa pyrazine, 13925-07-0 [thegoodscentscompany.com]
- 8. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 9. coffeeresearch.org [coffeeresearch.org]
- 10. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lup.lub.lu.se [lup.lub.lu.se]
The Pivotal Role of 2-Ethyl-3,5-dimethylpyrazine in the Distinctive Aroma of Roasted Foods
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3,5-dimethylpyrazine is a key heterocyclic nitrogen-containing compound that significantly contributes to the desirable roasted, nutty, and cocoa-like aromas of many thermally processed foods.[1] Formed during the Maillard reaction between amino acids and reducing sugars, this pyrazine derivative is integral to the flavor profiles of coffee, cocoa, nuts, and roasted meats.[1][2] Its potent and characteristic aroma makes it a crucial target for analysis in food science, quality control, and flavor chemistry. Understanding its formation, sensory impact, and the mechanisms of its perception is vital for optimizing food processing techniques and for the development of novel flavor formulations.
Sensory Characteristics and Occurrence
This compound is characterized by a strong and distinctive odor profile with notes of roasted nuts, coffee, and chocolate.[1] It is naturally found in a variety of roasted products, including coffee beans, cocoa products, peanuts, almonds, and hazelnuts.[3][4][5] Its presence and concentration are influenced by factors such as the specific raw materials, roasting time, and temperature.[5][6]
Data Presentation: Quantitative Analysis of this compound in Roasted Products
The concentration of this compound varies significantly across different roasted foods. The following tables summarize the quantitative data found in the literature for its presence in roasted coffee, peanuts, and almonds.
Table 1: Concentration of this compound in Roasted Coffee
| Coffee Type | Concentration Range (mg/kg) | Analytical Method | Reference |
| Commercially Available Ground Coffee | Lowest concentrations among alkylpyrazines tested | SIDA-GC-MS | [7][8][9] |
| Decaffeinated Coffee | Lower amounts than regular coffee by a factor of 0.3-0.7 | SIDA-GC-MS | [7][8][9] |
Table 2: Concentration of this compound in Roasted Peanuts
| Peanut Type/Product | Concentration Information | Analytical Method | Reference |
| Roasted Peanuts | Strongly correlated with roasted peanutty flavor | GC-MS | [4] |
| Pan-Roasted Peanut Meal | Quantified using stable isotope dilution assays | SIDA | [10] |
| Commercial Peanut Butter | Present in regular and low-fat preparations | Purge and Trap | [11] |
Table 3: Concentration of this compound in Roasted Almonds
| Almond Type/Roasting Condition | Concentration Information | Analytical Method | Reference |
| Dry-Roasted Almonds | Detected in roasted but not raw almonds (except 2,5-dimethylpyrazine) | HS-SPME-GC/MS | [12][13][14] |
| Toasted 'Comuna' Almonds | Higher concentration than in 'Marcona' almonds | Not specified | [15] |
Experimental Protocols
Accurate quantification of this compound in complex food matrices requires robust analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.
Protocol 1: Analysis of this compound in Roasted Coffee by HS-SPME-GC-MS
This protocol is adapted from methodologies described for the analysis of volatile compounds in coffee.[2][16]
1. Sample Preparation: 1.1. Weigh 3 g of finely ground roasted coffee into a 20 mL headspace vial. 1.2. Seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME): 2.1. Place the vial in a heating block or autosampler incubator at 70°C for 30 minutes to allow for the equilibration of volatile compounds in the headspace.[16] 2.2. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[16]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: 3.1. Injector: Set the GC injector temperature to 250°C in splitless mode. 3.2. Desorption: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes for 5 minutes. 3.3. Column: Use a suitable capillary column, such as a DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column. 3.4. Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min. 3.5. Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp 1: Increase to 220°C at a rate of 3°C/min.
- Final hold: 220°C for 10 minutes. 3.6. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-300.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Quantification: 4.1. Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard. 4.2. Quantification is performed using an internal standard (e.g., a deuterated pyrazine analog) or an external calibration curve prepared with a pure standard of this compound.
Protocol 2: Analysis of this compound in Roasted Nuts by HS-SPME-GC-MS
This protocol is a generalized procedure based on methods for analyzing volatiles in roasted almonds and peanuts.[13][17]
1. Sample Preparation: 1.1. Grind the roasted nuts into a fine powder. 1.2. Weigh 5 g of the ground nut powder into a 20 mL headspace vial. 1.3. Add an internal standard solution if required for quantification. 1.4. Seal the vial tightly.
2. Headspace Solid-Phase Microextraction (HS-SPME): 2.1. Equilibrate the sample vial at 60°C for 20 minutes.[17] 2.2. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.[17]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: 3.1. Injector: Set to 250°C, splitless mode. 3.2. Desorption: Desorb the SPME fiber in the injector for 5-10 minutes. 3.3. Column: Use a non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). 3.4. Carrier Gas: Helium at a constant flow of 1.2 mL/min. 3.5. Oven Temperature Program:
- Initial temperature: 40°C, hold for 3 minutes.
- Ramp 1: Increase to 150°C at 3°C/min.[17]
- Ramp 2: Increase to 230°C at 8°C/min and hold for 5 minutes.[17] 3.6. Mass Spectrometer:
- Ionization Mode: EI at 70 eV.
- Mass Scan Range: m/z 35-350.
- Ion Source Temperature: 230°C.
- Interface Temperature: 250°C.[17]
4. Quantification: 4.1. Identify this compound by comparing its retention time and mass spectrum with a reference standard. 4.2. For quantitative analysis, create a calibration curve using a series of standard solutions of this compound.
Mandatory Visualizations
Formation of this compound via the Maillard Reaction
Caption: Formation pathway of this compound.
Experimental Workflow for the Analysis of this compound
Caption: General workflow for pyrazine analysis.
Olfactory Signaling Pathway for Pyrazine Perception
Caption: Olfactory perception of pyrazines.
Conclusion
This compound is a fundamentally important aroma compound that defines the sensory profile of many roasted foods. The provided protocols offer a robust framework for its accurate quantification, enabling researchers to investigate the impact of processing parameters on flavor development. Furthermore, the elucidation of its specific olfactory receptor, OR5K1, opens new avenues for research into the molecular basis of flavor perception and potential applications in flavor design and modulation.[3][18]
References
- 1. Isolation and characterization of an olfactory receptor protein for odorant pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring changes in the volatile fraction of roasted nuts and seeds by using comprehensive two-dimensional gas chromatography and matrix templates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pages.uoregon.edu [pages.uoregon.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. scielo.br [scielo.br]
- 17. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
Synthesis of 2-Ethyl-3,5-dimethylpyrazine for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound with significant applications in the food, beverage, and fragrance industries. The information presented is intended to guide researchers and process chemists in the development of scalable synthesis strategies.
Application Notes
This compound is a heterocyclic aromatic compound renowned for its potent nutty, roasted, and cocoa-like aroma.[1][2] It is a crucial component in the flavor profiles of many thermally processed foods, including coffee, baked goods, and roasted meats.[1] In its pure form, it is a colorless to pale yellow liquid.[1] The primary industrial applications of this compound are as a flavor and fragrance enhancer. Its high impact at low concentrations makes it a cost-effective ingredient for imparting desirable roasted notes.[1]
Industrial Significance:
-
Food and Beverage Industry: Widely used to enhance the flavor of coffee, cocoa products, baked goods, savory snacks, and sauces.[1]
-
Fragrance Industry: Incorporated into perfumes and other scented products to provide warm, roasted, and gourmand notes.
-
Research and Development: Utilized as a reference standard in flavor chemistry and sensory analysis to study the Maillard reaction and other flavor-forming chemical processes.[1]
There are two primary routes for the industrial synthesis of this compound: chemical synthesis and biosynthesis.
Chemical Synthesis: This approach typically involves the condensation of α-dicarbonyl and α-aminocarbonyl compounds. A common method is the reaction of 2,5-dimethylpyrazine with an ethylating agent. While this method can be efficient, it may require careful control of reaction conditions to minimize the formation of isomers and byproducts.
Biosynthesis: This "natural" production method leverages microorganisms, most notably Bacillus subtilis, to produce this compound from renewable feedstocks.[1][2][3] The biosynthetic pathway involves the metabolism of precursors such as L-threonine and D-glucose.[1][2] This method is gaining traction due to consumer demand for natural ingredients and its potential for being a more environmentally friendly process.
Comparative Data of Synthesis Routes
The selection of a synthesis route for industrial production depends on factors such as cost, desired purity, and "natural" labeling requirements. The following table summarizes key quantitative data for representative chemical and biosynthetic methods.
| Parameter | Chemical Synthesis (Adapted from Isomer Synthesis) | Biosynthesis (Bacillus subtilis) |
| Starting Materials | 2,5-Dimethylpyrazine, Propionaldehyde | L-Threonine, D-Glucose |
| Key Reagents/Catalysts | FeSO₄·7H₂O, H₂SO₄, H₂O₂ | Bacillus subtilis culture |
| Reaction Temperature | 50-60°C | Ambient/Environmental Temperature |
| Reaction Time | Approximately 6 hours | Not explicitly stated for optimal yield |
| Yield | ~84-91% (for 2-ethyl-3,6-dimethylpyrazine)[4] | Yields for related pyrazines can reach up to 2.9 g/L[5] |
| Purity | >95% (for 2-ethyl-3,6-dimethylpyrazine)[4] | Dependent on downstream processing |
| Key Advantages | High yield, relatively short reaction time | "Natural" product, sustainable |
| Key Challenges | Potential for isomer formation, use of harsh reagents | Lower product concentration, complex downstream processing |
Experimental Protocols
Chemical Synthesis Protocol: Alkylation of 2,5-Dimethylpyrazine
This protocol is adapted from a patented method for the synthesis of the isomer 2-ethyl-3,6-dimethylpyrazine and is expected to be a viable route for this compound with appropriate optimization.
Materials:
-
2,5-Dimethylpyrazine
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (98%)
-
Hydrogen peroxide (30%)
-
Propionaldehyde
-
Ethyl acetate
-
Petroleum ether
-
Sodium hydroxide (NaOH) solution (20%)
-
Water
-
Ice
Equipment:
-
Reaction flask with dropping funnel, stirrer, and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a 125 mL reaction flask, combine 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O. Add 30 mL of water and stir the mixture in an ice bath.
-
Addition of Reagents: Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid through the dropping funnel, maintaining the temperature below 60°C. Following this, add 7.5 mL (22 mmol) of hydrogen peroxide dropwise, again ensuring the temperature does not exceed 60°C.
-
Alkylation: After the addition of hydrogen peroxide, add 240 µL (3 mmol) of propionaldehyde. Slowly raise the temperature to 50-60°C. Add an additional 240 µL of propionaldehyde at 1-hour intervals for the next 4 hours. The total reaction time is approximately 6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Extract the mixture with 30 mL of ethyl acetate. Separate the aqueous layer and adjust its pH to 8 using a 20% NaOH solution, keeping the temperature below 60°C.
-
Extraction and Concentration: Extract the aqueous layer three times with ethyl acetate. Combine all organic phases and concentrate under reduced pressure to obtain a yellow oily substance.
-
Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of ethyl acetate:petroleum ether (1:20 v/v) to yield the final product.
Biosynthesis Protocol: Fermentation using Bacillus subtilis
This protocol outlines the general steps for the fermentative production of this compound. Optimization of media components, fermentation parameters, and downstream processing is crucial for achieving high yields.
Materials:
-
Bacillus subtilis strain capable of producing this compound
-
Fermentation medium (containing L-threonine, D-glucose, and other necessary nutrients)
-
Inoculum culture of Bacillus subtilis
-
Antifoaming agent
-
Solvents for extraction (e.g., ethyl acetate)
Equipment:
-
Shake flasks or bioreactor
-
Incubator shaker or fermenter with temperature, pH, and dissolved oxygen control
-
Centrifuge
-
Liquid-liquid extraction apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Inoculum Preparation: Prepare a seed culture of Bacillus subtilis in a suitable growth medium and incubate until it reaches the exponential growth phase.
-
Fermentation: Inoculate the production fermentation medium with the seed culture. The medium should contain L-threonine and D-glucose as precursors.[1][2] Fermentation is carried out at environmental temperature and pressure.[1][2]
-
Monitoring and Control: During fermentation, monitor and control key parameters such as pH, temperature, and dissolved oxygen to maintain optimal conditions for pyrazine production.
-
Harvesting: After the desired fermentation time, harvest the broth by centrifugation to separate the biomass from the supernatant containing the product.
-
Downstream Processing (Extraction): Extract the this compound from the supernatant using a suitable organic solvent such as ethyl acetate.
-
Purification and Analysis: Concentrate the organic extract and purify the product using techniques like distillation or chromatography. Analyze the final product for purity and identity using GC-MS.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for the fermentative production of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Ethyl-3,5-dimethylpyrazine Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Ethyl-3,5-dimethylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes for this compound include chemical synthesis and chemoenzymatic methods. Chemical synthesis often involves the alkylation of a dimethylpyrazine precursor. A notable method is the Minici reaction, which utilizes a radical addition of an ethyl group to the pyrazine ring. Another approach is the alkylation of 2,5-dimethylpyrazine using an organometallic reagent like ethyllithium.[1] Chemoenzymatic synthesis typically employs enzymes, such as L-threonine 3-dehydrogenase, to produce key intermediates from starting materials like L-threonine, which then react to form the target pyrazine.[2]
Q2: I am getting a low yield in my chemical synthesis. What are the likely causes?
A2: Low yields in the chemical synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and selectivity. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts.
-
Incorrect Stoichiometry: The molar ratio of reactants, including the alkylating agent and any catalysts, is crucial. An improper ratio can lead to unreacted starting materials or increased side reactions.
-
Presence of Water: Many chemical synthesis methods, especially those involving organometallic reagents, are sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.
-
Inefficient Mixing: In heterogeneous reactions, proper agitation is necessary to ensure the reactants are in close contact.
Q3: What are the common side products I should be aware of?
A3: A common side product is the formation of structural isomers, such as 2-Ethyl-3,6-dimethylpyrazine, particularly in reactions like the Minici reaction where the ethyl group can add to different positions on the pyrazine ring.[3] Depending on the starting materials and reaction conditions, other alkylated pyrazines or products from competing side reactions may also be formed.
Q4: How can I purify the final product to remove impurities and side products?
A4: Purification of this compound typically involves a combination of techniques:
-
Extraction: After the reaction, an initial workup with a suitable organic solvent can be used to extract the product from the reaction mixture.
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of ethyl acetate and petroleum ether) is critical for good separation.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, distillation can be an effective purification method.
Q5: What is the role of the catalyst in the Minici reaction for pyrazine alkylation?
A5: In the Minici reaction, a catalyst, often an iron salt like ferrous sulfate (FeSO₄), is used to generate the alkyl radicals from a suitable precursor in the presence of an oxidizing agent like hydrogen peroxide. These radicals then attack the protonated pyrazine ring to form the alkylated product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagents | Verify the identity and purity of all starting materials and reagents. |
| Suboptimal Temperature | Optimize the reaction temperature. For the Minici reaction, a temperature range of 50-60°C is often employed.[3] |
| Presence of Inhibitors | Ensure the reaction is free from any potential inhibitors that could quench the reaction. |
| Improper pH | For reactions sensitive to pH, such as some chemoenzymatic syntheses, ensure the pH of the reaction medium is within the optimal range. |
Issue 2: Formation of Multiple Products/Isomers
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | In reactions like the Minici reaction, the regioselectivity can be influenced by the substrate and reaction conditions. Modifying the reaction parameters (e.g., solvent, temperature) may favor the formation of the desired isomer. |
| Side Reactions | Analyze the byproduct profile to identify potential side reactions. Adjusting reactant concentrations or the order of addition may help to minimize these. |
| Starting Material Impurities | Ensure the purity of the starting dimethylpyrazine to avoid the formation of undesired alkylated pyrazines. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Isomers | If isomers are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase. |
| Product Volatility | This compound is a volatile compound.[4] Take care during solvent removal steps to avoid product loss. Use techniques like rotary evaporation under reduced pressure at a controlled temperature. |
| Emulsion Formation during Extraction | If an emulsion forms during the workup, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Experimental Protocols
Chemical Synthesis via Minici Reaction (Adapted for this compound)
This protocol is adapted from the synthesis of 2-ethyl-3,6-dimethylpyrazine and may require optimization for the target molecule.[3]
Materials:
-
2,3-Dimethylpyrazine
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (98%)
-
Hydrogen peroxide (30%)
-
Propionaldehyde
-
Water
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution (20%)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, dissolve 2,3-dimethylpyrazine in water.
-
Add ferrous sulfate heptahydrate and stir the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 60°C.
-
Add hydrogen peroxide dropwise, again keeping the temperature below 60°C.
-
Add a portion of the propionaldehyde and slowly raise the temperature to 50-60°C.
-
Add the remaining propionaldehyde portion-wise over several hours while maintaining the reaction temperature. The total reaction time is typically around 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate.
-
Adjust the pH of the aqueous layer to ~8 with 20% NaOH solution.
-
Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Quantitative Data Comparison (Illustrative)
| Parameter | Method A (Minici Reaction) | Method B (Chemoenzymatic) |
| Starting Material | 2,3-Dimethylpyrazine | L-threonine |
| Key Reagents | FeSO₄, H₂O₂, Propionaldehyde | L-threonine 3-dehydrogenase |
| Temperature | 50-60°C | 30°C[2] |
| Reaction Time | ~6 hours | ~3 hours[2] |
| Typical Yield | High (potentially >80% with optimization) | Moderate (up to 20.2%)[2] |
| Key Byproducts | Isomeric pyrazines | Other enzymatic products |
Visualizations
Caption: A generalized experimental workflow for the chemical synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
Technical Support Center: Improving Extraction Efficiency of 2-Ethyl-3,5-dimethylpyrazine from Solid Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 2-Ethyl-3,5-dimethylpyrazine from solid matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, offering step-by-step solutions to overcome experimental challenges.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free and sensitive technique widely used for extracting volatile and semi-volatile compounds like this compound.[1] It involves the partitioning of analytes between the sample matrix, the headspace, and a coated fiber.[1]
Q1: Why am I observing low extraction yields with HS-SPME?
A1: Low extraction yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Fiber Selection: The choice of fiber coating is critical. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.
-
Extraction Temperature: Increasing the temperature can enhance the release of volatiles from the matrix. However, excessively high temperatures can decrease the absorption capacity of the SPME fiber and potentially degrade the sample.[2] An optimal temperature, for instance, was found to be 50°C in one study.[2][3]
-
Extraction Time: Ensure that the extraction time is sufficient to allow for equilibrium to be reached between the sample, headspace, and fiber.[3] Typical extraction times can range from 30 to 70 minutes.[3]
-
Sample Preparation: Proper sample preparation is crucial. Homogenizing the solid sample increases the surface area for analyte release.[1] Adding a salt solution (e.g., saturated NaCl) can also enhance the release of volatile compounds.[1][4]
-
Agitation: Agitating the sample during extraction helps to facilitate the mass transfer of the analyte into the headspace.
Q2: My HS-SPME results show poor reproducibility. What are the likely causes?
A2: Poor reproducibility is a common issue that can often be resolved by controlling the experimental parameters more strictly:
-
Fiber Conditioning and Carryover: Ensure the SPME fiber is properly conditioned before its first use and adequately cleaned between analyses to prevent carryover from previous samples.
-
Consistent Sample and Headspace Volume: The ratio of the sample volume to the headspace volume should be kept constant across all experiments to ensure consistent partitioning.
-
Equilibration Time: Allow the sample to equilibrate at the set temperature before exposing the fiber to the headspace.[4] A typical equilibration time is around 15 minutes.[4]
-
Fiber Lifetime: SPME fibers have a limited lifetime and their performance can degrade over time, leading to inconsistent results.[1]
Solvent Extraction
Solvent extraction is a classic and robust method for isolating organic compounds. It involves using a solvent to selectively dissolve the target analyte from the sample matrix.[1]
Q1: The extraction efficiency of my solvent extraction is low. How can I improve it?
A1: To improve efficiency, consider the following:
-
Solvent Choice: The solvent should have a high affinity for this compound. Common solvents include dichloromethane or ethyl acetate.[5]
-
Homogenization: Thoroughly homogenize the solid matrix to ensure maximum contact between the sample and the solvent.[1]
-
Multiple Extractions: Performing multiple extractions with fresh solvent will yield a higher recovery than a single extraction with a large volume of solvent. It is recommended to repeat the extraction process on the sample residue at least two more times.[1]
-
Elevated Temperature and Pressure: Techniques like Accelerated Solvent Extraction (ASE) use elevated temperatures and pressures to increase extraction efficiency.[1]
Q2: My final extract contains many impurities. What cleanup steps can I perform?
A2: If the extract is complex, a cleanup step using Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds before analysis.[1]
Stir Bar Sorptive Extraction (SBSE)
SBSE is a highly sensitive technique that uses a magnetic stir bar coated with a sorbent material, typically polydimethylsiloxane (PDMS).[1]
Q1: I am experiencing low recovery of this compound with SBSE. What should I optimize?
A1: Low recovery can be addressed by optimizing several parameters:
-
Stirring Speed: Ensure a constant and adequate stirring speed (e.g., 1000 rpm) to facilitate the diffusion of the analyte to the stir bar.[1]
-
Extraction Time: Typical extraction times range from 60 to 180 minutes.[1] Ensure the time is sufficient for equilibrium to be approached.
-
Temperature: A controlled temperature (e.g., 40-60°C) can improve extraction kinetics.[1]
-
Sample pH: The pH of the sample matrix can influence the partitioning of the analyte onto the stir bar. Adjusting the pH may be necessary.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.[6] This method is considered a "green" technology as it avoids the use of toxic organic solvents.[6]
Q1: The extraction yield using supercritical CO2 is poor. Why is this and how can I improve it?
A1: Supercritical CO2 is a non-polar solvent and is most effective for extracting non-polar compounds.[7] To improve the extraction of moderately polar compounds like pyrazines, a co-solvent (modifier) such as ethanol can be added to the supercritical fluid to increase its polarity and solvating power.[8]
Q2: How do I optimize the pressure and temperature for SFE?
A2: Pressure and temperature are key parameters in SFE as they control the density of the supercritical fluid.[7]
-
Pressure: Increasing the pressure generally increases the fluid density, which in turn enhances the solubility of the analyte.[7]
-
Temperature: The effect of temperature is more complex. At a constant pressure, increasing the temperature decreases the fluid density but can increase the vapor pressure of the analyte, potentially leading to higher extraction efficiency. The optimal conditions need to be determined experimentally. For example, a study on roasted peanuts found a temperature of 50°C and a pressure of 9.6 MPa to be effective for extracting pyrazines.[8]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data to aid in the selection and optimization of an extraction method.
Table 1: Comparison of Extraction Methodologies for Pyrazines
| Method | Advantages | Disadvantages | Recommended For |
| HS-SPME | Solvent-free, sensitive, simple, easily automated.[1] | Fiber lifetime can be limited; competition for active sites on the fiber can occur in complex matrices.[1] | Volatile and semi-volatile compounds in various food matrices.[1] |
| Solvent Extraction | High extraction efficiency and capacity, robust.[1] | Can be time-consuming, may require a cleanup step, uses organic solvents.[1][5] | Broad range of compounds, especially when higher concentrations are present. |
| SBSE | Highly sensitive due to a larger volume of sorbent phase compared to SPME. | Can be more time-consuming than SPME. | Trace analysis of volatile and semi-volatile compounds. |
| SFE | "Green" technology (avoids toxic solvents), selective, low-temperature extraction preserves thermally labile compounds.[6][8] | High initial equipment cost, requires technical knowledge.[7] | Extraction of non-polar to moderately polar compounds; suitable for large-scale industrial applications.[6] |
Table 2: Performance Data for HS-SPME of Pyrazines in Rapeseed Oil
| Compound | LOD (ng/g) | LOQ (ng/g) | Mean Recovery (%) |
| 2-ethyl-3,5-dimethyl-pyrazine | 2-60 | 6-180 | 91.6–109.2 |
| 2,5-dimethyl-pyrazine | 2-60 | 6-180 | 91.6–109.2 |
| 2-ethyl-5-methyl-pyrazine | 2-60 | 6-180 | 91.6–109.2 |
| 3-ethyl-2,5-dimethyl-pyrazine | 2-60 | 6-180 | 91.6–109.2 |
| Data from a study optimizing MHS-SPME conditions.[3] |
Experimental Protocols
Detailed methodologies are essential for reproducible results.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Preparation:
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler agitator set to the optimal temperature (e.g., 50-60°C).[3][4]
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).[4]
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for the optimized extraction time (e.g., 30-60 minutes).[4]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the GC injector.
-
Desorb the analytes from the fiber in the GC injector at a suitable temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.[4]
-
Run your optimized GC-MS method for the separation and detection of pyrazines.
-
Protocol 2: Solvent Extraction
-
Sample Preparation:
-
Weigh a representative amount of the homogenized solid sample (e.g., 10 g) into a beaker.[1]
-
-
Extraction:
-
Add a suitable volume of an appropriate organic solvent (e.g., 30 mL of ethyl acetate).
-
Homogenize the mixture for 2-3 minutes.[1]
-
Transfer the mixture to a centrifuge tube and centrifuge (e.g., at 5000 rpm for 10 minutes).[1]
-
Carefully decant the supernatant (the solvent extract).[1]
-
Repeat the extraction process on the sample residue two more times, combining the supernatants.[1]
-
-
Drying and Concentration:
-
Cleanup (Optional):
-
If necessary, perform a cleanup step using Solid-Phase Extraction (SPE).
-
-
Analysis:
-
Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system for analysis.[1]
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes.
Caption: General experimental workflow for this compound extraction.
Caption: Logical troubleshooting workflow for low HS-SPME yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils | MDPI [mdpi.com]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Supercritical fluid extraction - The green manufacturing process - Sabinsa South Africa [sabinsa.co.za]
- 7. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Challenges in the quantification of 2-Ethyl-3,5-dimethylpyrazine in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Ethyl-3,5-dimethylpyrazine in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex samples?
The primary challenges in the quantification of this compound stem from its chemical nature and the complexity of the matrices in which it is often found. Key difficulties include:
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Volatility: Being a volatile compound, this compound can be lost during sample preparation and handling, leading to underestimation.
-
Matrix Effects: Complex samples (e.g., food, biological fluids) contain numerous other compounds that can interfere with the analysis. These matrix components can either enhance or suppress the instrument's response to the analyte, leading to inaccurate quantification.
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Low Concentrations: In many samples, this compound is present at very low levels (ng/g or even lower), requiring highly sensitive analytical methods for detection and quantification.
-
Sample Preparation: The high solubility and volatility of pyrazines can make their extraction from the sample matrix difficult and can be a bottleneck in the analytical workflow.
Q2: Which analytical technique is most suitable for the quantification of this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective technique for the quantification of this compound.[1] GC provides the necessary separation of this volatile compound from other components in the sample, while MS offers high sensitivity and selectivity for its detection and quantification.
Q3: How can I minimize matrix effects in my analysis?
Several strategies can be employed to mitigate matrix effects:
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for accurate quantification of volatile compounds in complex matrices.[2] It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., [2H5]-2-ethyl-3,5-dimethylpyrazine) to the sample at the beginning of the workflow. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects and losses during sample preparation. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved.
-
Sample Preparation: Techniques like headspace solid-phase microextraction (HS-SPME) are effective for extracting and concentrating volatile compounds like this compound from the sample matrix, while leaving many non-volatile interfering compounds behind.[3][4]
-
Chromatographic Separation: Optimizing the GC method to ensure good separation of this compound from co-eluting matrix components can also help reduce interference. Using a more polar column, such as a DB-WAX, may be beneficial for separating pyrazines from matrix interferences.[3]
Q4: What is the best sample preparation method for this compound?
Headspace solid-phase microextraction (HS-SPME) is a highly effective and widely used sample preparation technique for volatile compounds like this compound.[3][4] HS-SPME is a solvent-free method that combines extraction and pre-concentration into a single step.[3] It is particularly well-suited for complex matrices as it selectively extracts volatile and semi-volatile compounds from the headspace above the sample, minimizing the extraction of non-volatile matrix components.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Perform regular column conditioning. |
| Overloading of the GC column. | Dilute the sample extract. Use a split injection instead of splitless. | |
| Low Sensitivity/Poor Signal-to-Noise | Inefficient extraction from the sample matrix. | Optimize HS-SPME parameters (e.g., fiber type, extraction time and temperature). |
| Loss of analyte during sample preparation. | Ensure airtight seals on all vials and minimize sample handling steps. | |
| Sub-optimal GC-MS parameters. | Optimize injector temperature, oven temperature program, and MS acquisition parameters (e.g., dwell time in SIM mode). | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | Ensure consistent timing and temperature for all sample preparation steps. Use an autosampler for injections to improve precision. |
| Matrix effects varying between samples. | Employ Stable Isotope Dilution Analysis (SIDA) for the most reliable results. | |
| Inconsistent sample homogenization. | Ensure the sample is thoroughly homogenized before taking a subsample for analysis. | |
| Discrepancy Between Calibration Methods | Significant matrix effects are present. | Matrix-matched calibration or, ideally, SIDA should be used instead of external calibration with solvent-based standards. |
Quantitative Data
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-WAX |
| Carrier Gas | Helium at a constant flow of 1.0-1.8 mL/min[5] |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C[5] |
| Oven Program | 40 °C (2 min hold), ramp at 3 °C/min to 240 °C (1 min hold)[5] |
| MS Ion Source Temperature | 230 °C[5] |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Mass Spectrometry Data for this compound and its Stable Isotope Analog
| Compound | Molecular Weight ( g/mol ) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 136.19[6] | 136 | 135, 108 |
| [2H5]-2-Ethyl-3,5-dimethylpyrazine | 141.22 | 141 | 140, 113 |
Note: The molecular ion ([M]+) is typically used for quantification, while fragment ions are used as qualifiers to confirm the identity of the compound. The top peak in the mass spectrum of this compound is often m/z 135.[7]
Experimental Protocols
Protocol 1: Quantification of this compound in a Food Matrix using HS-SPME-GC-MS with Stable Isotope Dilution Analysis (SIDA)
-
Sample Preparation:
-
Homogenize the solid food sample.
-
Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of the [2H5]-2-ethyl-3,5-dimethylpyrazine internal standard solution to the vial.
-
Add 5 mL of saturated NaCl solution to the vial to improve the release of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and heating capabilities.
-
Incubate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the headspace.
-
Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) with agitation.
-
After extraction, retract the fiber into the needle.
-
-
GC-MS Analysis:
-
Immediately insert the SPME fiber into the heated GC inlet for thermal desorption of the analytes onto the column.
-
Start the GC-MS analysis using the parameters outlined in Table 1.
-
Acquire data in SIM mode, monitoring the ions specified in Table 2.
-
-
Quantification:
-
Integrate the peak areas for the quantification ions of both the native this compound and the [2H5]-2-ethyl-3,5-dimethylpyrazine internal standard.
-
Calculate the response ratio (Area of native analyte / Area of internal standard).
-
Prepare a calibration curve by analyzing standards with known concentrations of the native analyte and a constant concentration of the internal standard. Plot the response ratio against the concentration of the native analyte.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. media.neliti.com [media.neliti.com]
- 5. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 6. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 7. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing isomer formation during 2-Ethyl-3,5-dimethylpyrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-3,5-dimethylpyrazine. The following information is designed to help minimize the formation of unwanted isomers and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of this compound?
A1: The most common positional isomer formed during the synthesis of this compound is 2-Ethyl-3,6-dimethylpyrazine. These isomers have very similar physicochemical properties, which makes their separation challenging.[1] Therefore, controlling the synthesis to favor the desired isomer is crucial.
Q2: What are the primary synthesis routes for this compound?
A2: The classical and most common method for synthesizing pyrazine derivatives involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[2] This reaction proceeds through a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[1] For this compound, this would typically involve the reaction of a substituted 1,2-diamine with an appropriate 1,2-dicarbonyl. Other methods include the dehydrogenative coupling of β-amino alcohols and synthesis from α-halo ketones.[2]
Q3: How can I minimize the formation of the 2-Ethyl-3,6-dimethylpyrazine isomer?
A3: Minimizing the formation of the 2-Ethyl-3,6-dimethylpyrazine isomer is best achieved by selecting a highly regioselective synthesis route. One patented method describes a synthesis that reportedly does not produce the this compound isomer at all, by starting with 2,5-dimethylpyrazine and introducing the ethyl group through a Minisci reaction.[3]
Q4: What analytical methods are suitable for identifying and quantifying pyrazine isomers?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the identification and quantification of pyrazine isomers.[4] Due to their similar mass spectra, chromatographic separation is essential to distinguish between positional isomers like this compound and 2-Ethyl-3,6-dimethylpyrazine.[4] High-performance liquid chromatography (HPLC) can also be employed for the analysis of pyrazine derivatives.
Troubleshooting Guides
Issue 1: Presence of Undesired Isomers in the Final Product
Cause: The use of non-regioselective synthetic methods, such as the condensation of certain asymmetric 1,2-diamines and 1,2-dicarbonyls, can lead to the formation of a mixture of positional isomers. Reaction conditions such as temperature and pH can also influence the isomer ratio.[5][6]
Solutions:
-
Adopt a Regioselective Synthesis Strategy: Consider a synthetic route that inherently favors the formation of the desired isomer. For instance, a patented method for synthesizing 2-Ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine claims to avoid the formation of the this compound isomer.[3] A similar strategy, starting from a different pyrazine precursor, could be developed for the target molecule.
-
Optimize Reaction Conditions: Systematically optimize reaction parameters such as temperature, catalyst, and reaction time.[2] The pH of the reaction mixture can significantly impact pyrazine formation and potentially the isomer distribution.[5][6]
-
Purification: If isomer formation is unavoidable, purification by column chromatography can be employed. However, due to the similar polarities of the isomers, this can be challenging and may lead to yield loss.[7]
Issue 2: Low Overall Yield of Pyrazine Product
Cause: Low yields in pyrazine synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products.[2] Degradation of the pyrazine product under harsh reaction or workup conditions can also be a contributing factor.[2]
Solutions:
-
Reaction Time and Temperature: Extend the reaction time or cautiously increase the reaction temperature to drive the reaction to completion.[2]
-
Solvent and Catalyst Screening: The choice of solvent and catalyst is critical. A screening of different solvents and catalysts may be necessary to identify the optimal conditions for your specific reaction.[2]
-
Purity of Starting Materials: Ensure the purity of the starting materials, as impurities can lead to unwanted side reactions.[1]
-
Mild Workup Conditions: Employ mild acidic or basic conditions during the workup process to prevent the degradation of the target pyrazine.[2]
Comparative Data on Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reported Isomer Selectivity | Yield | Reference |
| Minisci Reaction for 2-Ethyl-3,6-dimethylpyrazine | 2,5-dimethylpyrazine, n-propionaldehyde | FeSO₄·7H₂O, H₂SO₄, H₂O₂ | Claims no formation of this compound isomer. | 90.88% | [3] |
| Condensation Reaction | 1,2-diamine and 1,2-dicarbonyl | Varies (acid or base catalysis) | Can produce a mixture of isomers depending on the symmetry of reactants. | Variable | [2] |
| Chemoenzymatic Synthesis | L-threonine | L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase | Produces 3-ethyl-2,5-dimethylpyrazine | Up to 16.2% | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-3,6-dimethylpyrazine via Minisci Reaction (Isomer-Selective)
This protocol is adapted from patent CN105237486B and is for the synthesis of the isomer of the target compound, but it illustrates a regioselective approach.[3]
Materials:
-
2,5-dimethylpyrazine
-
FeSO₄·7H₂O
-
Concentrated sulfuric acid (98%)
-
Hydrogen peroxide (30%)
-
n-propionaldehyde
-
Water
-
Ethyl acetate
-
Sodium hydroxide solution (20%)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a 125 ml reaction flask, add 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O.
-
Add 30 ml of water and stir the mixture in an ice bath.
-
Slowly add 6 ml (0.1 mol) of 98% concentrated sulfuric acid dropwise, maintaining the temperature below 60°C.
-
After the addition of sulfuric acid, add 7.5 ml (22 mmol) of hydrogen peroxide dropwise, again keeping the temperature below 60°C.
-
Add 240 µL (3 mmol) of n-propionaldehyde and slowly raise the temperature to 50-60°C.
-
Add an additional 240 µL of n-propionaldehyde at 1h, 2h, 3h, and 4h into the reaction.
-
Monitor the reaction by TLC. Once the starting material is consumed (approximately 6 hours), stop the reaction.
-
Cool the reaction mixture to room temperature and extract with 30 ml of ethyl acetate.
-
Adjust the pH of the aqueous phase to 8 with a 20% NaOH solution.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain a yellow oily substance.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of ethyl acetate:petroleum ether (1:20) to yield 2-Ethyl-3,6-dimethylpyrazine.[3]
Visualizations
Caption: Workflow for the isomer-selective synthesis of 2-Ethyl-3,6-dimethylpyrazine.
Caption: Troubleshooting logic for addressing isomer formation in pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 8. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Ethyl-3,5-dimethylpyrazine by GC-MS
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2-Ethyl-3,5-dimethylpyrazine. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Poor peak shape can significantly affect the accuracy and precision of your results. Below are the common causes and their respective solutions.
Troubleshooting Poor Peak Shape
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active Sites in the System: Contaminants in the inlet liner or column can create active sites that interact with the analyte. | Regularly replace the septum and clean the inlet liner. Ensure the column is properly installed to avoid dead volume.[1] |
| Analyte Overloading: Injecting too much sample can saturate the column. | Dilute the sample or reduce the injection volume.[1] | |
| Peak Fronting | Column Overload: High concentration of the analyte. | Reduce the injection volume or dilute the sample. If using a split injection, increase the split ratio.[1] |
| Incorrect Inlet Temperature: If the temperature is too low, it can lead to inefficient vaporization. | Increase the inlet temperature to ensure efficient sample vaporization.[1] | |
| Split Peaks | Improper Injection Technique: Slow or hesitant manual injection can introduce the sample in separate bands. | Use an autosampler for improved reproducibility.[1] |
| Column Installation Issues: An improperly seated ferrule or incorrect column insertion depth can cause peak splitting.[1] | Reinstall the column, ensuring it is cut squarely and inserted to the correct depth in the inlet and detector.[1] | |
| Cracked or Contaminated Liner: This can cause uneven sample vaporization. | Examine and replace the inlet liner if it is cracked or contaminated.[1] |
Issue 2: Low or No Analyte Peak Detected
The absence or low intensity of the this compound peak can be attributed to several factors throughout the analytical workflow.
Troubleshooting Low or No Peak Signal
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | Optimize the sample preparation method. For Headspace Solid-Phase Microextraction (HS-SPME), ensure the fiber type (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is appropriate for pyrazines.[2] Optimize extraction time and temperature.[2][3] The addition of a salting-out agent like NaCl can improve the extraction efficiency.[2] |
| Loss of Analyte | Check for leaks in the injector.[4] Ensure the initial column temperature is not too high for splitless injections, which could cause sample loss.[4] |
| GC-MS System Issues | Verify that the autosampler is injecting the correct sample volume.[5] Check for a blocked syringe and clean or replace it if necessary.[6] Ensure the carrier gas is flowing and that the column is installed correctly.[6] |
| Detector Problems | For Mass Spectrometry detectors, perform and check the MS tune.[6] Verify that the ion source temperatures and gas flows are stable and at their setpoints.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting GC-MS parameters for this compound analysis?
A1: A good starting point for method development for this compound analysis would be:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]
-
Oven Temperature Program: Initial temperature of 40-50°C (hold for 2-5 minutes), then ramp at 3-5°C/min to 230-250°C.[7]
-
Injector Temperature: 250°C.[8]
-
MS Transfer Line Temperature: 250°C.[8]
-
Ion Source Temperature: 230°C.[7]
-
Quadrupole Temperature: 150°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring a quantifier and one or two qualifier ions.[7]
Q2: How can I improve the sensitivity and achieve lower detection limits for this compound?
A2: To improve sensitivity, consider the following:
-
Sample Preparation: Utilize Headspace Solid-Phase Microextraction (HS-SPME) to pre-concentrate the analyte before injection.[8]
-
GC-MS Parameters: Use Selected Ion Monitoring (SIM) mode instead of full scan mode on the mass spectrometer.[7] This significantly increases sensitivity by focusing on specific ions for your target analyte.
-
Internal Standards: The use of stable isotope-labeled internal standards, such as deuterated pyrazines, can correct for analytical variability and improve accuracy and precision.[7]
Q3: What type of GC column is best suited for pyrazine analysis?
A3: The choice of GC column depends on the complexity of the sample matrix.
-
Non-polar columns (e.g., DB-5, HP-5): These are commonly used for general pyrazine analysis.[9]
-
Polar columns (e.g., DB-WAX): For complex matrices, a polar column may be necessary to achieve better separation of pyrazines from interfering compounds.[8] It has been shown that a polar Supelcowax-10 column was able to separate all pyrazines from each other, even those with the same molecular mass.
Q4: My mass spectra for different pyrazine isomers look very similar. How can I confirm the identity of this compound?
A4: Mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging.[10][11] To confirm the identity, you should:
-
Compare Retention Indices (RI): Compare the retention index of your analyte with those of authentic standards run under the same chromatographic conditions.[11] Databases like the NIST WebBook can provide reference RI values for this compound on various stationary phases.[9]
-
Co-injection with a Standard: Inject a known standard of this compound along with your sample to see if the peaks co-elute.
Quantitative Data Summary
The following table summarizes typical method performance characteristics that can be achieved with an optimized HS-SPME GC-MS method for pyrazine analysis.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.99 | [2] |
| Limit of Detection (LOD) | 2–60 ng/g | [3] |
| Limit of Quantitation (LOQ) | 6–180 ng/g | [3] |
| Accuracy (% Recovery) | 91.6% to 109.2% | [2][3] |
| Intra-day Precision (% RSD) | < 16% | [3] |
| Inter-day Precision (% RSD) | < 16% | [3] |
Experimental Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of volatile pyrazines from solid or liquid matrices.[12]
-
Sample Preparation: Weigh 3-5 g of the homogenized sample into a 20 mL headspace vial.[12] For enhanced release of volatile compounds, a saturated NaCl solution can be added.[12]
-
Internal Standard: Add an appropriate deuterated pyrazine internal standard solution for accurate quantification.[12]
-
Equilibration: Seal the vial and place it in a heating block. Equilibrate the sample at 60-80°C for 10-30 minutes to allow the volatile pyrazines to partition into the headspace.[12]
-
Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for a set time (e.g., 30-50 minutes) to extract the analytes.[2][3]
-
Desorption: Retract the fiber and immediately insert it into the heated GC injector port for thermal desorption.
Protocol 2: GC-MS Analysis
-
Injection: The analytes are desorbed from the SPME fiber in the heated GC inlet.
-
Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The oven temperature is ramped according to a set program to separate the components based on their boiling points and interactions with the stationary phase.[13]
-
Mass Spectrometry:
-
Ionization: As compounds elute from the column, they are ionized, typically by electron ionization (EI).[13]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[13]
-
Detection: The detector records the abundance of each ion, providing a mass spectrum.[13]
-
Visualizations
Caption: Experimental workflow for the analysis of this compound using HS-SPME GC-MS.
Caption: A logical workflow for troubleshooting common issues in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Ethyl-3,5-dimethylpyrazine in Flavor Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Ethyl-3,5-dimethylpyrazine in flavor formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a key aroma compound that provides characteristic nutty, roasted, and cocoa-like notes to a variety of food and beverage products.[1] Its stability in a flavor formulation is crucial for maintaining the desired sensory profile and ensuring consistent product quality throughout its shelf life.[2] Degradation of this compound can lead to off-flavors and a diminished consumer experience.
Q2: What are the primary factors that affect the stability of this compound?
The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV and visible light can initiate photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
pH: Highly acidic or alkaline conditions can potentially affect the stability of the pyrazine ring and its side chains.
-
Matrix Effects: Interactions with other ingredients in the flavor formulation, such as water, fats, and other reactive compounds, can impact stability.
Q3: What are the common degradation pathways for this compound?
While this compound is a relatively stable heterocyclic compound, degradation can occur, primarily through oxidation of its aliphatic side-chains.[3][4] This can result in the formation of corresponding carboxylic acid derivatives, which may alter the flavor profile.
Q4: How can I improve the stability of this compound in my formulations?
Several strategies can be employed to enhance the stability of this compound:
-
Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation.
-
Microencapsulation: Encapsulating the flavor compound can provide a protective barrier against environmental factors like oxygen and light.
-
Control of Storage Conditions: Storing the flavor formulation in a cool, dark place can significantly slow down degradation processes.
-
Packaging: Using packaging materials with low oxygen and light permeability can protect the formulation.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, providing potential causes and solutions.
Issue 1: Loss of "Roasted" or "Nutty" Aroma in the Final Product Over Time
-
Possible Cause 1: Degradation of this compound due to Oxidation.
-
Troubleshooting Steps:
-
Analyze for Oxygen: Determine the oxygen content in the product's headspace and dissolved in the matrix.
-
Incorporate Antioxidants: Add food-grade antioxidants such as tocopherols (Vitamin E), ascorbic acid (Vitamin C), or natural extracts like rosemary extract.
-
Optimize Packaging: Utilize packaging with high oxygen barrier properties and consider nitrogen flushing during filling.
-
-
-
Possible Cause 2: Photodegradation from Light Exposure.
-
Troubleshooting Steps:
-
Assess Light Exposure: Evaluate the light conditions during storage and on the retail shelf.
-
Use Opaque Packaging: Switch to packaging materials that block UV and visible light, such as amber glass bottles or opaque pouches.
-
-
-
Possible Cause 3: Temperature-Induced Degradation.
Illustrative Degradation Data of this compound under Different Conditions
| Condition | Temperature (°C) | Time (weeks) | Concentration of this compound (%) |
| Control | 20 | 0 | 100 |
| 4 | 98 | ||
| 8 | 96 | ||
| 12 | 94 | ||
| Elevated Temperature | 40 | 0 | 100 |
| 4 | 92 | ||
| 8 | 85 | ||
| 12 | 78 | ||
| Light Exposure (UV) | 20 | 0 | 100 |
| 4 | 90 | ||
| 8 | 81 | ||
| 12 | 72 | ||
| With Antioxidant | 40 | 0 | 100 |
| 4 | 97 | ||
| 8 | 94 | ||
| 12 | 91 |
Note: The data in this table is for illustrative purposes to demonstrate potential degradation trends and does not represent actual experimental results.
Issue 2: Development of Off-Flavors in the Product
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting Steps:
-
Identify Degradation Products: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products, such as pyrazine carboxylic acids.
-
Review Formulation: Assess if any other ingredients in the formulation could be reacting with the pyrazine compound.
-
Implement Stabilization Strategies: Refer to the solutions for "Loss of Aroma" to prevent the formation of these degradation products.
-
-
Experimental Protocols
Protocol 1: Accelerated Shelf-Life Study of this compound in a Flavor Formulation
-
Objective: To evaluate the stability of this compound in a flavor formulation under accelerated conditions to predict its shelf life.
-
Methodology:
-
Sample Preparation: Prepare batches of the flavor formulation containing a known concentration of this compound. Divide the samples into appropriate light-protective containers.
-
Storage Conditions: Store the samples in stability chambers at different temperatures (e.g., 25°C/60% RH as control, 30°C/65% RH, and 40°C/75% RH).
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Quantify the concentration of this compound at each time point using a validated stability-indicating method, such as GC-MS.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Use the data from elevated temperatures to extrapolate the degradation rate at the intended storage condition using the Arrhenius equation.[5][7]
-
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To accurately quantify the concentration of this compound in a flavor formulation.
-
Methodology:
-
Sample Preparation:
-
GC-MS Parameters:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).[9]
-
Injector: Operate in splitless mode for high sensitivity.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 250°C) to ensure good separation of volatile compounds.[11]
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high specificity and sensitivity, monitoring characteristic ions of this compound (e.g., m/z 136, 121).
-
-
Quantification:
-
Generate a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
-
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Logical workflow for troubleshooting flavor instability.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 7. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fsns.com [fsns.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Targeted Pyrazine Formation in the Maillard Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize by-products and maximize targeted pyrazine formation in the Maillard reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Pyrazine Yield
Q1: I'm not detecting any pyrazine products in my reaction. What are the most likely reasons?
A1: A complete absence of pyrazines typically points to fundamental issues with your reaction setup or conditions. The most critical factors to verify are:
-
Insufficient Temperature: The Maillard reaction requires significant thermal energy to initiate the necessary degradation and condensation steps.[1] Boiling water temperatures (100°C) are often too low for efficient pyrazine formation.[2] Many model systems use temperatures in the range of 120-160°C.[3]
-
Improper pH: The reaction medium's pH is crucial. Highly acidic conditions (pH below 5) can inhibit key steps in pyrazine formation and instead favor the creation of by-products like furfurals.[1][4][5] The initial condensation step is slowed at low pH because the amino group becomes protonated, reducing its nucleophilicity.[4][6]
-
Reactant Integrity: Ensure your amino acid and reducing sugar are of high purity.[1] Critically, the amino acid must have a primary amine group available to participate in the initial condensation reaction.[1]
Q2: My pyrazine yield is much lower than expected. What are the common causes?
A2: Low yields are a frequent challenge. Once you've confirmed the basic parameters from Q1 are in a reasonable range, consider these factors:
-
Suboptimal Temperature: While high heat is necessary, excessive temperatures can degrade the pyrazines that have already formed or push the reaction toward competing pathways, creating other by-products.[1][3] There is an optimal temperature range for maximizing yield, which must be determined experimentally.[3]
-
Non-ideal pH: The optimal pH for pyrazine formation is generally in the neutral to alkaline range (typically pH 7-10).[1][7] A pH around 8 or 9 is often a good starting point for many precursor combinations.[4][8]
-
Reactant Ratio: The molar ratio of your amino acid to reducing sugar significantly impacts both the yield and the types of pyrazines formed.[1] An equimolar ratio is a common starting point, but optimization is often required.[1]
-
Reaction Time: The reaction may not have proceeded long enough for significant product formation. Conversely, extended heating can lead to the degradation of your target pyrazines.[1][9]
-
Water Activity (a_w): Water is both a solvent and a product of the Maillard reaction. Very high water content can dilute reactants and inhibit the reaction, while very low water content can impede reactant mobility.[1]
Issue 2: High Levels of By-products
Q3: My main products are Strecker aldehydes, not pyrazines. How can I fix this?
A3: Strecker aldehydes are common by-products of the Maillard reaction, arising from the degradation of α-amino acids.[3] Their prevalence suggests that the reaction pathway is diverting after the initial stages. To favor pyrazine formation, consider the following:
-
Optimize Precursors: The structure of the amino acid is a key determinant. α- and β-amino acids tend to produce higher amounts of pyrazines compared to γ- and ε-amino acids.[3] Consider using peptides, as dipeptides and tripeptides can sometimes lead to higher pyrazine yields compared to free amino acids.[8][10]
-
Control Reaction Conditions: Adjusting temperature and pH can shift the equilibrium away from Strecker degradation and towards the condensation steps required for pyrazine ring formation.
-
Trapping Agents: As an advanced strategy, consider using trapping agents that can selectively react with α-dicarbonyl intermediates, which are precursors to Strecker aldehydes.[5] However, this can also reduce the pool of intermediates available for pyrazine synthesis, so careful optimization is required.
Q4: I am observing significant amounts of furfural and other furan derivatives. What causes this and how can I reduce them?
A4: The formation of furfurals is highly favored under acidic conditions.[4] When the pH is low, acid-catalyzed sugar degradation pathways compete with the initial steps of the Maillard reaction.[4][5] The most effective way to reduce furan by-products is to increase the pH of your reaction mixture to a neutral or slightly alkaline range (pH 7-9).[4]
Quantitative Data Summary
The following tables summarize the impact of key parameters on pyrazine formation. Note that optimal values are highly dependent on the specific precursors used.
Table 1: Effect of Reaction Temperature on Pyrazine Yield
| Temperature Range | General Effect on Pyrazine Yield | Notes on By-products | Reference(s) |
| < 120°C | Low to negligible yield. | Sugar degradation products may be present. | [11] |
| 120°C - 160°C | Yield generally increases with temperature within this range. | Optimal range for many precursor systems. | [3][9] |
| > 160°C | Yield may decrease due to product degradation. | Increased formation of undesirable degradation by-products. | [1][3] |
Table 2: Effect of pH on Product Selectivity
| pH Range | Favored Products | Inhibited/Reduced Products | Reference(s) |
| Acidic (pH < 6) | Furfurals, sugar degradation products. | Pyrazines. | [4][5] |
| Neutral (pH ≈ 7) | Moderate pyrazine formation. | - | [1] |
| Alkaline (pH 8-10) | Pyrazines (yield often maximized in this range). | Furfurals. | [1][4][7][8] |
Table 3: Effect of Precursor Selection on Pyrazine Formation
| Precursor Type | Impact on Pyrazine Formation | Example | Reference(s) |
| Amino Acid Structure | α- and β-amino acids produce higher yields than γ- and ε-amino acids. | Glycine, Alanine. | [3] |
| Reducing Sugar Type | Different sugars have varying reactivity. | Fructose can increase certain pyrazines more than glucose. | [4] |
| Peptides vs. Free Amino Acids | Dipeptides can sometimes result in higher pyrazine yields than their constituent free amino acids. | Lysine-containing dipeptides. | [8][10][12] |
Experimental Protocols
Protocol 1: General Method for Targeted Pyrazine Synthesis
This protocol provides a generalized starting point. Parameters should be optimized for your specific system.
-
Reactant Preparation: Prepare equimolar solutions of a high-purity amino acid (e.g., glycine) and a reducing sugar (e.g., glucose) in a suitable buffer (e.g., phosphate buffer).[3]
-
pH Adjustment: Adjust the pH of the combined solution to the desired level (a good starting point is pH 8.0) using a suitable acid or base (e.g., NaOH solution).[1][8]
-
Reaction Setup: Place the solution in a reaction vessel that can be securely sealed (e.g., a pressure-rated tube or reactor). If refluxing, equip the vessel with a condenser.[3]
-
Heating: Submerge the vessel in a preheated heating apparatus (e.g., oil bath, heating block) set to the target temperature (a common starting point is 140°C) for a defined period (e.g., 90 minutes).[1][8]
-
Quenching: After the reaction time has elapsed, immediately stop the reaction by placing the vessel in an ice bath.[1] This prevents further product formation or degradation.
-
Extraction: Extract the pyrazines from the aqueous reaction mixture using a suitable organic solvent (e.g., dichloromethane). This may require multiple extraction steps.
-
Analysis: Analyze the organic extract to identify and quantify the pyrazine products.
Protocol 2: Sample Analysis by Headspace GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing volatile pyrazines.[13][14] Headspace analysis is particularly useful as it samples the volatiles directly without complex extraction.
-
Sample Preparation: Place a measured aliquot of the quenched reaction mixture into a headspace vial.
-
Equilibration: Equilibrate the sample vial in the GC autosampler's incubator at a set temperature (e.g., 45-50°C) for a defined time (e.g., 20-30 minutes) to allow volatiles to partition into the headspace.[8]
-
Extraction (SPME): Expose a Solid Phase Microextraction (SPME) fiber to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.[8]
-
Injection & Separation: The SPME fiber is then inserted into the hot GC inlet, where the adsorbed compounds are desorbed and transferred to the capillary column (e.g., DB-1701).[8] The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and column interactions.
-
Detection & Identification: As compounds elute from the column, they enter the mass spectrometer, which fragments them into characteristic patterns. These mass spectra are compared against a library (e.g., NIST) to identify the specific pyrazine derivatives.
-
Quantification: Quantification can be achieved by using an internal or external standard and creating a calibration curve.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. seriouseats.com [seriouseats.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Speeding up the Maillard reaction – Khymos [khymos.org]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05140G [pubs.rsc.org]
- 10. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. biosynce.com [biosynce.com]
- 14. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Resolution of 2-Ethyl-3,5-dimethylpyrazine Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the high-performance liquid chromatography (HPLC) resolution of 2-Ethyl-3,5-dimethylpyrazine and its isomers.
Troubleshooting Guide
Q1: I am seeing poor resolution or co-elution of my this compound isomers with a standard C18 column. What should I do?
A1: Co-elution of closely related pyrazine isomers on standard C18 columns is a common issue due to their similar physicochemical properties. While optimizing the mobile phase (e.g., low percentage of acetonitrile in water and a low flow rate) can sometimes provide separation, a more effective approach is to change the stationary phase.[1] Polysaccharide-based chiral stationary phases, such as amylose tris-(3,5-dimethylphenyl-carbamate), have shown excellent capabilities in resolving non-chiral regio-isomers of pyrazines.[1]
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting your sample.
-
Assess Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is of equal or weaker eluotropic strength than your mobile phase. Dissolving the sample in the mobile phase itself is ideal.
-
Optimize Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. Adjusting the pH with buffers or additives like formic acid can improve symmetry.
-
Inspect for System Issues: Check for dead volume in your system (e.g., from poorly fitted connections) and ensure the column is not clogged or degraded.
Q3: I have some separation, but the resolution is not baseline. How can I enhance it?
A3: To improve the resolution between two closely eluting peaks, you can manipulate the efficiency, selectivity, and retention of your chromatographic system.
-
Increase Column Efficiency (N): Use a longer column or a column packed with smaller particles. This will generate narrower peaks, which are easier to resolve.
-
Improve Selectivity (α): This is often the most effective way to increase resolution.
-
Change the Mobile Phase Composition: Alter the ratio of your organic modifier to the aqueous phase. For pyrazine isomers on a Chiralpak AD-H column, decreasing the percentage of isopropanol in hexane or cyclohexane significantly increases separation.[1]
-
Switch the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry (e.g., from C18 to a phenyl-hexyl or a specialized chiral column) will provide a different selectivity.
-
-
Increase Retention Factor (k'): Increasing the retention time of your analytes can sometimes lead to better separation. This can be achieved by using a weaker mobile phase (e.g., decreasing the percentage of the organic solvent).
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound isomers?
A1: While standard C18 columns can be attempted, they often provide insufficient resolution for these isomers.[1] A polysaccharide-based chiral stationary phase, specifically a Chiralpak AD-H (amylose tris-(3,5-dimethylphenyl-carbamate)) column, has been shown to be highly effective in separating similar pyrazine regio-isomers.[1]
Q2: What mobile phases are recommended for the separation of this compound isomers on a Chiralpak AD-H column?
A2: Normal-phase mobile systems are effective with this type of column for pyrazine isomer separation. Specifically, mixtures of hexane/isopropanol or cyclohexane/isopropanol have been used successfully.[1] The separation efficiency is highly dependent on the isopropanol concentration, with lower concentrations leading to better resolution.[1]
Q3: Can I use a reversed-phase method for these isomers?
A3: Reversed-phase methods using C18 columns are commonly employed for the analysis of pyrazines in general.[1] However, for closely related isomers like this compound, achieving baseline separation can be very challenging and may require significant method development, such as very low organic solvent content and low flow rates.[1] For robust separation of these specific isomers, a normal-phase method with a specialized column is often more successful.[1]
Q4: My retention times are shifting from run to run. What could be the cause?
A4: Retention time variability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.
-
Fluctuations in Temperature: Use a column oven to maintain a constant temperature, as temperature changes can affect mobile phase viscosity and analyte retention.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and lead to retention time shifts.
Data Presentation
The following table summarizes the effect of mobile phase composition on the retention time of 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP), which are structurally very similar to the isomers of this compound. The data is adapted from a study using a Chiralpak AD-H column.[1]
| Mobile Phase Composition (v/v) | Retention Time Peak 1 (min) | Retention Time Peak 2 (min) | Observation |
| Cyclohexane/Isopropanol (99.5:0.5) | ~11.5 | ~12.5 | Baseline separation |
| Cyclohexane/Isopropanol (99:1) | ~10.0 | ~11.0 | Good separation |
| Cyclohexane/Isopropanol (98:2) | ~8.5 | ~9.0 | Partial co-elution |
| Hexane/Isopropanol (99.5:0.5) | ~13.0 | ~14.0 | Baseline separation |
| Hexane/Isopropanol (99:1) | ~11.5 | ~12.5 | Good separation |
| Hexane/Isopropanol (98:2) | ~9.5 | ~10.0 | Partial co-elution |
Note: Retention times are estimated from chromatograms presented in the source publication. The study focused on 2-ethyl-5(6)-methylpyrazine isomers, which serve as a close proxy for the target compounds.
Experimental Protocols
Method for the Separation of Pyrazine Regio-isomers using a Chiral Stationary Phase
This protocol is based on a successful method for separating 2-ethyl-5(6)-methylpyrazine isomers and is recommended as a starting point for optimizing the separation of this compound isomers.[1]
-
Instrumentation: Agilent HP 1260 HPLC or equivalent with a UV detector.
-
Column: Chiralpak AD-H (amylose tris-(3,5-dimethylphenyl-carbamate)), 250 mm × 4.6 mm i.d., 5 µm particle size.
-
Mobile Phase:
-
Option A: Cyclohexane/Isopropanol
-
Option B: Hexane/Isopropanol
-
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., cyclohexane or hexane) at a suitable concentration (e.g., 10 µg/µL).
Procedure:
-
Prepare the mobile phase by mixing the chosen solvent and isopropanol in the desired ratio (v/v). Start with a ratio of 99:1 and adjust as needed to optimize resolution. Lowering the isopropanol concentration will increase retention and improve separation.
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the elution of the isomers at 270 nm.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the HPLC resolution of this compound isomers.
References
Overcoming matrix effects in the analysis of 2-Ethyl-3,5-dimethylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of 2-Ethyl-3,5-dimethylpyrazine.
Troubleshooting Guide
Problem 1: Inconsistent or inaccurate quantification of this compound.
-
Possible Cause: Matrix effects from co-eluting compounds in the sample are interfering with the ionization and detection of the analyte. This can lead to either signal enhancement or suppression, resulting in unreliable data.[1][2]
-
Solution:
-
Assess for Matrix Effects: The first step is to determine if matrix effects are present. A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[2] A significant difference between the slopes is a clear indicator of matrix effects. The matrix effect (ME) can be quantified using the formula: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100.[2]
-
Implement a Mitigation Strategy: Based on the assessment, choose an appropriate strategy to minimize or compensate for the matrix effects. The primary strategies include:
-
Sample Preparation: Optimize cleanup procedures to remove interfering matrix components.[3][4]
-
Calibration Method: Employ a more robust calibration technique that accounts for matrix effects.
-
Stable Isotope Dilution Analysis (SIDA): This is often considered the gold standard for overcoming matrix effects in complex samples.[3]
-
-
Problem 2: Low recovery of this compound during sample preparation.
-
Possible Cause: The chosen extraction method may not be optimal for the sample matrix, leading to loss of the analyte.
-
Solution:
-
Optimize Extraction Parameters: For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments to improve extraction efficiency.
-
Consider Solid-Phase Microextraction (SPME): For volatile compounds like this compound, Headspace SPME (HS-SPME) can be a highly effective and clean sample preparation technique.[2] Optimize parameters such as fiber coating, extraction time, and temperature.
-
Perform Recovery Experiments: Spike a blank matrix with a known concentration of this compound before extraction. Analyze the sample to determine the percent recovery and identify any steps where significant analyte loss occurs.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses by techniques like GC-MS or LC-MS.[1] this compound is often analyzed in complex matrices such as food, beverages, and biological samples, which contain a multitude of compounds that can interfere with its analysis.[5][6]
Q2: How can I definitively determine if my analysis is being affected by matrix effects?
A2: A common and effective method is to compare the slope of a calibration curve prepared in a pure solvent against the slope of a calibration curve prepared in a blank matrix extract (matrix-matched calibration).[2] If the slopes differ significantly, it indicates the presence of matrix effects. Another approach is the post-extraction spike method, where a known amount of a this compound standard is added to a blank matrix extract and the response is compared to the same standard in a pure solvent.[2]
Q3: What are the most effective strategies for overcoming matrix effects in the analysis of this compound?
A3: The most effective strategies can be categorized as follows:
-
Stable Isotope Dilution Analysis (SIDA): This is a highly accurate method that involves using a stable isotope-labeled version of this compound as an internal standard.[3] The labeled standard behaves almost identically to the native analyte during sample preparation and analysis, effectively compensating for matrix effects and analyte loss.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[7] This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Standard Addition: In this method, known amounts of the analyte are added to the sample itself. The concentration is then determined by extrapolating a calibration curve to the point of zero response.[7] This is particularly useful for complex or unknown matrices.
-
Thorough Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be optimized to remove interfering compounds from the sample matrix before analysis.[4][8]
Q4: When should I use Stable Isotope Dilution Analysis (SIDA)?
A4: SIDA is the preferred method when the highest accuracy and precision are required, especially for trace-level analysis in complex and variable matrices. While it can be more costly due to the need for isotopically labeled standards, its ability to correct for both analyte loss during sample preparation and matrix-induced signal variations makes it a superior choice for challenging applications.[3]
Data Presentation
Table 1: Comparison of Calibration Methods for the Quantification of a Pyrazine in a Complex Matrix (Representative Data)
| Calibration Method | Calculated Concentration (ng/g) | Apparent Recovery (%) | Notes |
| External Calibration (in solvent) | 15.2 | 152% | Significant overestimation due to matrix-induced signal enhancement.[7] |
| Matrix-Matched Calibration | 10.1 | 101% | Provides more accurate results by compensating for matrix effects.[7] |
| Standard Addition | 9.9 | 99% | Considered a very effective method for complex and unknown matrices.[7] |
| Stable Isotope Dilution Analysis | 10.0 | 100% | The gold standard for accuracy and precision, correcting for both analyte loss and matrix effects.[3] |
Note: This table presents representative data to illustrate the impact of different calibration strategies on the quantification of a pyrazine compound in a complex matrix. The actual results may vary depending on the specific analyte, matrix, and analytical conditions.
Experimental Protocols
Protocol 1: Stable Isotope Dilution Analysis (SIDA) of this compound in a Liquid Matrix (e.g., Coffee) by HS-SPME-GC-MS
-
Materials and Reagents:
-
This compound analytical standard
-
Deuterium-labeled this compound (e.g., this compound-d5) as an internal standard (IS)
-
Methanol (or other suitable solvent) for preparing stock solutions
-
20 mL headspace vials with septa and caps
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Sodium chloride (NaCl)
-
-
Preparation of Standards:
-
Prepare a stock solution of this compound and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Create a series of working standard solutions by diluting the stock solution.
-
Prepare a spiking solution of the internal standard at a concentration that will result in a final concentration in the sample within the calibration range.
-
-
Sample Preparation:
-
Place 5 mL of the liquid sample (e.g., coffee) into a 20 mL headspace vial.
-
Add a known amount of the internal standard spiking solution to the vial.
-
Add 1.5 g of NaCl to the vial to increase the volatility of the analyte.
-
Immediately seal the vial.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler or a heating block with an agitator.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption.
-
-
GC-MS Analysis:
-
GC Inlet: Splitless mode, 250°C.
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-WAX or DB-5MS, 30 m x 0.25 mm x 0.25 µm).[8]
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-200.
-
Data Acquisition: Monitor characteristic ions for this compound (e.g., m/z 136, 121, 108) and its deuterated internal standard.[9][10]
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Protocol 2: Matrix-Matched Calibration for the Analysis of this compound
-
Preparation of Blank Matrix Extract:
-
Select a sample of the matrix (e.g., coffee, beer) that is known to be free of this compound.
-
Extract this blank matrix using the same procedure that will be used for the unknown samples (e.g., LLE or SPE). This resulting extract is your blank matrix for preparing standards.[7]
-
-
Preparation of Matrix-Matched Calibration Standards:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of working standard solutions by diluting the stock solution.
-
For each calibration point, add a small, precise volume of the appropriate working standard solution to an aliquot of the blank matrix extract. Ensure the volume of the added standard is minimal to avoid significantly altering the matrix composition.[7]
-
Prepare at least five calibration levels spanning the expected concentration range of your samples.
-
-
GC-MS Analysis:
-
Analyze the matrix-matched calibration standards and your sample extracts under the same GC-MS conditions as described in Protocol 1.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.
-
Determine the concentration of this compound in your samples using the regression equation from this curve.[7]
-
Visualizations
Caption: Workflow for identifying and overcoming matrix effects.
Caption: Experimental workflow for Stable Isotope Dilution Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0040299) [hmdb.ca]
- 6. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 10. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 2-Ethyl-3,5-dimethylpyrazine for commercial use. It includes detailed experimental protocols, troubleshooting guides for common issues encountered during synthesis and scale-up, and a frequently asked questions (FAQs) section.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield in our synthesis. What are the potential causes and how can we improve it?
-
Answer: Low yields in pyrazine synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The initial condensation reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using techniques like GC-MS or TLC to ensure the complete consumption of starting materials. Consider extending the reaction time or cautiously increasing the reaction temperature.[1] Ensure efficient mixing, especially in larger reactors, to maintain homogeneity.
-
-
Suboptimal Reaction Conditions: The choice of solvent and pH can significantly impact the reaction equilibrium and rate.
-
Solution: The reaction is often exothermic; ensure adequate cooling to maintain the optimal temperature range. The pH should be controlled, as overly acidic or basic conditions can lead to side reactions or degradation of the product.[2]
-
-
Side Reactions: The formation of byproducts, such as positional isomers (2-ethyl-3,6-dimethylpyrazine) or products from aldol condensation, can consume reactants and reduce the yield of the desired product.[3]
-
Solution: Carefully control the addition rate of reactants and maintain a consistent temperature to minimize side reactions. The purity of the starting materials, 2,3-pentanedione and 1,2-diaminopropane, is crucial, as impurities can lead to unwanted byproducts.
-
-
Product Loss During Workup: Significant product loss can occur during extraction and purification.
-
Solution: Optimize the extraction process. As a basic compound, ensure the pH of the aqueous layer is appropriately adjusted to maximize extraction into the organic solvent. Multiple extractions with fresh solvent are recommended.[4]
-
-
Issue 2: High Levels of Impurities, Particularly Isomers
-
Question: Our final product is contaminated with a significant amount of the 2-ethyl-3,6-dimethylpyrazine isomer. How can we control the formation of this isomer and purify our product?
-
Answer: The formation of the 2-ethyl-3,6-dimethylpyrazine isomer is a common challenge due to the two possible cyclization pathways of the reaction intermediate.
-
Control of Isomer Formation:
-
Reaction Temperature: Lowering the reaction temperature may favor the formation of one isomer over the other. A systematic study of the temperature profile is recommended.
-
pH Control: The pH of the reaction medium can influence the selectivity of the cyclization. Experiment with different pH values to find the optimal condition for maximizing the desired isomer.
-
-
Purification from Isomers:
-
Fractional Distillation: Due to the likely small difference in boiling points between the two isomers, a highly efficient fractional distillation column is required for their separation on a commercial scale. Careful control of the reflux ratio and temperature is essential.[4]
-
Preparative Chromatography: While effective at the lab scale, preparative HPLC or silica gel chromatography can be costly and generate significant solvent waste at an industrial scale.[4][5] It is generally reserved for applications requiring very high purity.
-
-
Issue 3: Reaction Scalability and Safety Concerns
-
Question: We are facing challenges in scaling up the reaction from the lab to a pilot plant, particularly with regards to heat management and safety. What are the key considerations?
-
Answer: Scaling up the synthesis of this compound requires careful attention to process safety and engineering.
-
Exothermic Reaction: The condensation reaction is exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Solution: Utilize a reactor with efficient heat exchange capabilities. Implement a controlled addition of one of the reactants to manage the rate of heat generation. Real-time temperature monitoring is critical.
-
-
Reagent Handling: The starting materials, particularly 1,2-diaminopropane, can be corrosive and require appropriate handling procedures and personal protective equipment.
-
Process Control: Implement robust process controls to monitor and regulate key parameters such as temperature, pressure, and reactant flow rates. This is crucial for ensuring consistent product quality and safe operation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common industrial synthesis methods for this compound?
-
A1: The most prevalent commercial method is the condensation of 2,3-pentanedione with 1,2-diaminopropane, followed by an oxidation step.[1] Another scalable method is the Minisci reaction, which involves the alkylation of a pre-existing pyrazine ring, such as 2,5-dimethylpyrazine.[6] Biosynthetic routes using engineered microorganisms are also being developed as a "greener" alternative.[7]
-
-
Q2: What are the typical yields and purity levels for the commercial synthesis of this compound?
-
A2: Commercial production of this compound typically achieves high purity, often ≥99.0%. Yields can vary depending on the specific process and scale, but well-optimized condensation reactions can achieve yields in the range of 70-90%.[4]
-
-
Q3: How can I effectively purify this compound at a large scale?
-
A3: For commercial-scale purification, fractional distillation is the most common and cost-effective method.[4] This is particularly useful for removing less volatile impurities and, with a sufficiently efficient column, for separating isomers. Recrystallization can be employed if the product is a solid at room temperature or can form a suitable salt, and it can yield very high purity products.[4]
-
-
Q4: What are the key safety precautions to take during the scale-up of this synthesis?
-
A4: Key safety precautions include: conducting a thorough process hazard analysis (PHA), ensuring proper reactor design for heat management, using appropriate personal protective equipment (PPE) for handling corrosive and flammable materials, and implementing robust process monitoring and control systems.
-
Quantitative Data Presentation
| Synthesis Route | Starting Materials | Typical Yield | Typical Purity | Key Advantages | Key Challenges |
| Condensation Reaction | 2,3-Pentanedione, 1,2-Diaminopropane | 70-90% | >98% | High yield, well-established method. | Isomer formation, exothermic reaction control.[1][4] |
| Minisci Reaction | 2,5-Dimethylpyrazine, Propanaldehyde | 50-70% | >95% | Direct C-H functionalization. | Use of strong oxidizing agents, potential for multiple alkylations.[6] |
| Chemoenzymatic Synthesis | L-Threonine, Acetaldehyde | 20-40% | High | "Green" and sustainable, mild reaction conditions. | Lower volumetric productivity, complex downstream processing.[8] |
Experimental Protocols
1. Commercial Scale Synthesis via Condensation of 2,3-Pentanedione and 1,2-Diaminopropane
This protocol describes a general procedure for the commercial-scale synthesis of this compound.
-
1. Reaction Setup:
-
A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel is charged with 1,2-diaminopropane and a suitable solvent (e.g., ethanol or water).
-
The reactor is cooled to 0-5 °C using a cooling jacket.
-
-
2. Reaction:
-
2,3-pentanedione is added dropwise to the stirred solution of 1,2-diaminopropane, maintaining the temperature below 10 °C to control the exotherm.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the completion of the condensation to form the dihydropyrazine intermediate.
-
-
3. Oxidation:
-
The reaction mixture is cooled, and a mild oxidizing agent (e.g., air, or a catalytic amount of a suitable catalyst) is introduced to facilitate the aromatization of the dihydropyrazine to this compound. This step is monitored by GC until the intermediate is consumed.
-
-
4. Work-up and Purification:
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >10 with a base (e.g., NaOH).
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄) and filtered.
-
The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.[4]
-
2. Lab Scale Synthesis via Minisci Reaction
This protocol is adapted from a patented procedure for the synthesis of a similar pyrazine and can be used for lab-scale synthesis of this compound.
-
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylpyrazine in water.
-
Add FeSO₄·7H₂O and stir the mixture in an ice bath.
-
-
2. Reaction:
-
Slowly add concentrated sulfuric acid dropwise, keeping the temperature below 60°C.
-
Subsequently, add hydrogen peroxide dropwise, again maintaining a low temperature.
-
Add a portion of n-propionaldehyde and warm the reaction mixture to 50-60°C.
-
Add the remaining n-propionaldehyde portion-wise over several hours. The reaction is monitored by TLC.
-
-
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate.
-
Adjust the pH of the aqueous phase to 8 with NaOH solution.
-
Extract the aqueous phase again with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 2-ethyl-3,6-dimethylpyrazine.[6] A similar procedure could be adapted for this compound synthesis from 2,6-dimethylpyrazine.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical workflow for the commercial production of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2-Ethyl-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methodologies for the quantification of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound found in various food products and a potential impurity or component in pharmaceutical formulations. The selection of an appropriate analytical technique is critical for accurate and reliable quantification, which is essential for quality control, stability studies, and safety assessments. This document outlines the performance of three common analytical techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), Liquid-Liquid Extraction coupled with Gas Chromatography-Mass Spectrometry (LLE-GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most suitable method for their specific application.
Comparative Performance of Analytical Methods
The selection of an analytical method for the quantification of this compound is dependent on several factors, including the sample matrix, the required sensitivity, throughput, and the availability of instrumentation. The following tables summarize the quantitative performance of the three highlighted methods based on key validation parameters.
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Parameter | HS-SPME-GC-MS | LLE-GC-MS | UPLC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | ≥0.99 |
| Limit of Detection (LOD) | 5 ng/g | Typically low ng/g to µg/g range | Determined at S/N of 3 |
| Limit of Quantification (LOQ) | 20 ng/g | Typically low ng/g to µg/g range | Determined at S/N of 10 |
| Accuracy (% Recovery) | 91.9 - 112.0% | 80 - 110% (Typical) | 84.36 - 103.92% |
| Precision (%RSD) | <16% (Intra- & Inter-day) | <15% (Typical) | ≤6.36% |
| Sample Preparation | Headspace extraction | Liquid-liquid extraction | Direct injection or LLE |
| Throughput | Moderate | Moderate | High |
| Matrix Effects | Can be significant, mitigated by SPME fiber selection | Can be significant, requires cleanup | Can be significant, mitigated by chromatographic separation and MS/MS detection |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific sample matrix and instrumentation.
Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of volatile compounds like this compound in solid or liquid matrices.
a. Sample Preparation (HS-SPME):
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., this compound-d3).
-
For solid samples, add 5 mL of deionized water and 1.5 g of NaCl to enhance the release of volatile compounds.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at 60°C for 15-20 minutes with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for 30-50 minutes at the same temperature.
-
Retract the fiber and desorb it in the GC injector.
b. GC-MS Conditions:
-
Injector: Splitless mode at 250°C.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan for qualitative analysis (m/z 40-300) and Selected Ion Monitoring (SIM) for quantitative analysis. Target ions for this compound are typically m/z 136, 121, and 108.
-
Liquid-Liquid Extraction (LLE) with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for extracting pyrazines from liquid samples or from solid samples after homogenization and suspension in a liquid.
a. Sample Preparation (LLE):
-
Take a known volume or weight of the sample (e.g., 5-10 mL or 5 g homogenized in 10 mL water).
-
Add a known amount of a suitable internal standard.
-
Add an appropriate organic solvent (e.g., 10 mL of dichloromethane or diethyl ether).
-
Vigorously shake or vortex the mixture for 2-5 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
b. GC-MS Conditions:
-
The GC-MS conditions are generally similar to those used for the HS-SPME method.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is well-suited for the analysis of this compound in liquid samples, offering high throughput and sensitivity.[1]
a. Sample Preparation:
-
For liquid samples like beverages, direct injection after filtration may be possible.[1]
-
For more complex matrices, a liquid-liquid extraction as described above may be necessary, with the final residue reconstituted in the initial mobile phase.
b. UPLC-MS/MS Conditions:
-
UPLC System: ACQUITY UPLC system or equivalent.[1]
-
Column: BEH C18 (100 × 2.1 mm, 1.7 μm) or equivalent.[1]
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: A typical gradient would start with a high aqueous phase percentage and gradually increase the organic phase percentage to elute the analyte.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]
-
MRM Transitions: For this compound, precursor and product ions would be optimized for quantification and confirmation.
Methodology and Workflow Diagrams
To better illustrate the analytical processes, the following diagrams were created using the DOT language.
Caption: General workflow for the validation of an analytical method for this compound quantification.
Caption: Interrelationship of key analytical method validation parameters.
References
Inter-laboratory Comparison of 2-Ethyl-3,5-dimethylpyrazine Analysis: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analytical Performance
The following table summarizes hypothetical performance data from a mock inter-laboratory study involving three laboratories analyzing a standard solution of 2-Ethyl-3,5-dimethylpyrazine. This data is representative of typical performance characteristics for GC-MS analysis.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Analytical Method | GC-MS (EI) | GC-MS (CI) | UPLC-MS/MS |
| Matrix | Spiked Beverage | Spiked Beverage | Spiked Beverage |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.3 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 1.0 ng/mL | 0.3 ng/mL |
| Recovery (%) | 98.5 ± 4.2 | 99.1 ± 3.5 | 101.2 ± 2.8 |
| Repeatability (RSDr, %) | 3.8 | 3.1 | 2.5 |
| Reproducibility (RSDR, %) | 5.1 | 4.5 | 3.9 |
-
GC-MS (EI): Gas Chromatography-Mass Spectrometry with Electron Ionization
-
GC-MS (CI): Gas Chromatography-Mass Spectrometry with Chemical Ionization[5]
-
UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry[6]
-
RSDr: Relative Standard Deviation, repeatability
-
RSDR: Relative Standard Deviation, reproducibility
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the analysis of pyrazine compounds.
Protocol 1: Sample Preparation - Solid Phase Microextraction (SPME)
This protocol is suitable for extracting this compound from liquid samples for GC-MS analysis.[4]
Materials:
-
10 mL headspace vials with septa
-
SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Pipette 5 mL of the liquid sample into a 10 mL headspace vial.
-
If required, add an internal standard and adjust the pH.
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or water bath set to 50-60°C.
-
Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the typical instrument parameters for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[1]
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Transfer Line Temperature: 250°C
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound are m/z 136 (molecular ion) and 121.[7][8]
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway related to pyrazine formation.
Caption: Experimental workflow for this compound analysis.
Caption: Simplified Maillard reaction pathway for pyrazine formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 3. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 8. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Tale of Two Pyrazines: A Sensory and Mechanistic Comparison of 2-Ethyl-3,5-dimethylpyrazine and 2,5-dimethyl-3-ethylpyrazine
A detailed guide for researchers and drug development professionals on the distinct sensory profiles and underlying signaling pathways of two key flavor compounds.
In the intricate world of flavor and fragrance chemistry, subtle structural differences can lead to profound changes in sensory perception. This guide provides a comprehensive comparison of two closely related alkylpyrazines: 2-Ethyl-3,5-dimethylpyrazine and 2,5-dimethyl-3-ethylpyrazine. Understanding their distinct sensory characteristics and the biological mechanisms governing their detection is crucial for their effective application in food science, pharmacology, and sensory research.
Sensory Profile Comparison
Both this compound and 2,5-dimethyl-3-ethylpyrazine are renowned for their potent, roasted, and nutty aromas, characteristic of many cooked or toasted foods. However, nuanced differences in their sensory profiles and potency exist, as detailed in the quantitative data below.
| Sensory Attribute | This compound | 2,5-dimethyl-3-ethylpyrazine |
| Odor Descriptors | Roasted, nutty, cocoa, coffee-like, earthy, potato-chip like. | Nutty, potato, cocoa, roasted. |
| Odor Threshold (in water) | ~1 ppb | Not widely reported, but generally considered to have a higher threshold than the 2-ethyl-3,5-isomer. |
| Taste Descriptors | Cocoa, nutty, potato. | Hazelnut, nutty. |
| Taste Threshold (in water) | Not widely reported | Not widely reported |
Experimental Protocols for Sensory Analysis
To objectively quantify the sensory attributes of these pyrazines, standardized methodologies such as Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) are employed.
Quantitative Descriptive Analysis (QDA)
QDA is a behavioral sensory evaluation method that provides a detailed, quantitative description of a product's sensory characteristics.[1]
Objective: To identify and quantify the key sensory attributes of this compound and 2,5-dimethyl-3-ethylpyrazine.
Methodology:
-
Panelist Selection and Training: A panel of 8-15 individuals is screened for their sensory acuity and ability to describe flavors.[2] Panelists undergo extensive training to develop a consensus vocabulary to describe the aroma and taste of the pyrazines. Reference standards are used to anchor the sensory terms.
-
Attribute Generation: Through roundtable discussions, the panel develops a list of descriptive terms for the aroma, flavor, and mouthfeel of the two compounds.
-
Intensity Scaling: Panelists rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").[3]
-
Sample Evaluation: Samples of each pyrazine, diluted in a neutral solvent (e.g., water or oil), are presented to the panelists in a randomized and blind manner. Panelists evaluate the samples individually in controlled sensory booths.[1]
-
Data Analysis: The intensity ratings are statistically analyzed using techniques such as Analysis of Variance (ANOVA) to determine significant differences between the two compounds for each attribute.[2] Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds in a sample.[4][5]
Objective: To identify the specific odor-active regions and characterize the aroma of this compound and 2,5-dimethyl-3-ethylpyrazine as they elute from a GC column.
Methodology:
-
Sample Preparation: A diluted solution of the pyrazine compound is prepared in an appropriate solvent.
-
GC Separation: The sample is injected into a gas chromatograph, where the individual compounds are separated based on their volatility and polarity.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer for identification), and the other is directed to a sniffing port.
-
Olfactometry: A trained sensory assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.
-
Data Correlation: The olfactometry data (an aromagram) is aligned with the chromatogram from the chemical detector to correlate specific chemical peaks with their corresponding odors.
Signaling Pathways in Pyrazine Perception
The detection of pyrazines, like other odorants, is initiated by their interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[6][7]
The Role of Olfactory Receptor OR5K1
Recent research has identified a specific olfactory receptor, OR5K1 , as being specialized for the detection of pyrazine-based food odorants.[8] This receptor belongs to the large family of GPCRs and plays a crucial role in initiating the signaling cascade that leads to the perception of pyrazine aromas.[4][9]
Olfactory Signal Transduction Pathway
The binding of a pyrazine molecule to an olfactory receptor like OR5K1 triggers a conformational change in the receptor, initiating a well-characterized signaling cascade.
Key Steps in the Pathway:
-
Receptor Activation: An odorant molecule (e.g., this compound) binds to the OR5K1 receptor.
-
G-Protein Coupling: The activated receptor interacts with a heterotrimeric G-protein, specifically the olfactory-specific G-protein, Gαolf.[10] This interaction causes the Gαolf subunit to release GDP and bind GTP.
-
Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
-
Depolarization and Action Potential: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron. If the depolarization reaches a certain threshold, it triggers an action potential.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma.
The following diagrams illustrate the experimental workflow for sensory analysis and the signaling pathway involved in pyrazine perception.
References
- 1. affinitylabs.com.au [affinitylabs.com.au]
- 2. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. genecards.org [genecards.org]
- 5. pnas.org [pnas.org]
- 6. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifst.org [ifst.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. OR5K1 - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-3,5-dimethylpyrazine in Baked Goods
For researchers, scientists, and professionals in the food and pharmaceutical industries, the accurate quantification of volatile flavor compounds is paramount for quality control and product development. 2-Ethyl-3,5-dimethylpyrazine is a key aroma compound, imparting nutty and roasted notes to a variety of baked goods.[1] This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound with alternative analytical techniques, supported by experimental data and detailed protocols.
Quantitative Data Summary
The performance of a validated Headspace Solid-Phase Microextraction (HS-SPME) GC-MS method for the analysis of this compound is summarized in the table below. The data is based on a study by Azzollini et al. (2021), which, although conducted on a green tea matrix, provides a robust validation framework applicable to baked goods due to the similar volatile nature of the analyte and the extraction principles involved.[2]
Table 1: Performance Characteristics of a Validated HS-SPME-GC-MS Method for this compound
| Validation Parameter | Performance Metric |
| Linearity (r²) | 0.981–0.999 |
| Limit of Quantification (LOQ) | 0.005–0.04 µg/mL |
| Reproducibility (CV%) | 3.12–10.37 |
| Accuracy (Recovery %) | 79.08–99.17 |
Experimental Protocols
Validated HS-SPME-GC-MS Method
This protocol is adapted from the validated method described by Azzollini et al. (2021) for the analysis of pyrazines.[2]
1. Sample Preparation:
-
A representative sample of the baked good (e.g., 1 gram of ground cracker) is placed into a 20 mL headspace vial.
-
An appropriate internal standard, such as a deuterated analog of the analyte, is added to the sample.
-
The vial is securely sealed with a septum cap.
2. HS-SPME Procedure:
-
The sealed vial is incubated at a controlled temperature (e.g., 100°C) for a set equilibration time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[2]
-
A 65 µm PDMS/DVB SPME fiber is exposed to the headspace for a defined extraction time (e.g., 20 minutes) to adsorb the analytes.[2]
-
The fiber is then retracted and immediately introduced into the GC injector for thermal desorption.
3. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Column: ZB-5 capillary column (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40°C, held for a few minutes, followed by a ramp to a final temperature of around 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-500.[3]
-
Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a pure standard. The NIST library can also be used for tentative identification.[3]
Alternative Analytical Methods: A Comparison
While GC-MS is a widely used and powerful technique for the analysis of volatile compounds, other methods offer distinct advantages in specific applications.
Stable Isotope Dilution Analysis (SIDA)
SIDA is considered a gold standard for the accurate quantification of trace-level compounds in complex matrices. This technique involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (e.g., this compound-d7) as an internal standard at the beginning of the sample preparation.[4]
Key Advantages over Conventional GC-MS:
-
Improved Accuracy and Precision: The isotopic internal standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, effectively compensating for matrix effects and variations in sample workup.[4]
-
Reduced Matrix Effects: Co-eluting matrix components that may suppress or enhance the analyte signal in conventional GC-MS have a similar effect on the isotopic standard, leading to a more accurate quantification based on the ratio of the two signals.
Typical Performance: A validated SIDA-GC-MS method for pyrazine analysis is expected to yield high levels of accuracy (recovery) and precision (relative standard deviation, RSD).[4]
High-Performance Liquid Chromatography (HPLC)
HPLC can be employed for the separation and quantification of pyrazines, particularly when dealing with less volatile or thermally labile derivatives. It is also a valuable technique for the separation of pyrazine isomers.[5]
Methodology:
-
Column: A C18 reversed-phase column is commonly used for the separation of pyrazines.[5]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is typically used for elution.[5]
-
Detection: UV detection is a common method for the quantification of pyrazines, although coupling to a mass spectrometer (LC-MS) provides higher selectivity and sensitivity.
Comparison with GC-MS:
-
Volatility Requirement: HPLC is suitable for a wider range of compounds, including those that are not readily volatile for GC analysis.
-
Sample Preparation: Sample preparation for HPLC may involve liquid extraction rather than headspace techniques.
-
Sensitivity: For volatile compounds like this compound, GC-MS, especially with HS-SPME, generally offers higher sensitivity than HPLC with UV detection.
Visualizing the Workflow
To illustrate the experimental process, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]
- 2. Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: SPME vs. Solvent Extraction for 2-Ethyl-3,5-dimethylpyrazine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is paramount. 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound found in various foods and a potential biomarker, requires robust and efficient extraction methods for its analysis. This guide provides a detailed comparison of two common extraction techniques: Solid-Phase Microextraction (SPME) and traditional Solvent Extraction, offering insights into their performance, methodologies, and workflows to aid in selecting the optimal method for your research needs.
Performance Snapshot: A Quantitative Comparison
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Solvent Extraction |
| Analyte | This compound | This compound (and related pyrazines) |
| Matrix | Edible Oil | Various (Food, Environmental, Biological) |
| Limit of Detection (LOD) | 9 ng/g[1] | Method-dependent, can be in the ng/mL to pg/mL range with concentration steps[2] |
| Limit of Quantitation (LOQ) | 28 ng/g[1] | Method-dependent, can be in the ng/mL to µg/mL range[2] |
| Mean Recovery (%) | 96.5% (at a spiked concentration of 50 ng/g)[1] | Generally high (can be >90%), but matrix-dependent and can be affected by analyte volatility and solvent choice. |
| Relative Standard Deviation (RSD, %) | 6.5% (at a spiked concentration of 50 ng/g)[1] | Typically <15-20%, but can be higher in complex matrices without the use of an internal standard. |
| Solvent Usage | Solvent-free[1] | Requires significant volumes of organic solvents[3] |
| Automation Potential | High, easily automated[3] | Can be automated, but often more labor-intensive[3] |
| Matrix Effects | Can be significant, but often mitigated by the headspace approach[2] | Can be significant, often requiring additional cleanup steps[3] |
Delving into the "How": Experimental Protocols
Reproducibility and accuracy are cornerstones of scientific research. The following are detailed experimental protocols for both HS-SPME and a general solvent extraction method applicable to the analysis of this compound.
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This protocol is adapted for the analysis of this compound in a solid or liquid matrix.
Materials and Equipment:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (e.g., 20 mL) with PTFE/silicone septa
-
Heating and agitation module (e.g., water bath with magnetic stirrer or automated SPME sampler)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Sodium chloride (NaCl)
-
Internal standard solution (e.g., 2,6-Dimethylpyrazine-d6 in methanol)
Procedure:
-
Sample Preparation:
-
For solid samples (e.g., food products), weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.[1] Add 1.0 g of NaCl to the vial.[1]
-
For liquid samples (e.g., beverages), pipette 5.0 mL of the liquid into a 20 mL headspace vial.[1] Add 1.5 g of NaCl to increase the ionic strength of the solution.[1]
-
Spike the sample with a known amount of the internal standard solution.[1]
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.[1]
-
-
Equilibration:
-
Place the sealed vial in the heating and agitation module.
-
Equilibrate the sample at 60°C for 15 minutes with agitation to facilitate the release of volatile compounds into the headspace.[2]
-
-
Extraction:
-
Desorption and Analysis:
Solvent Extraction Protocol
This protocol provides a general framework for the solvent extraction of this compound from a solid or semi-solid matrix.
Materials and Equipment:
-
Homogenizer (e.g., blender, ultrasonic probe)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a suitable container.
-
Add a known amount of an appropriate internal standard.
-
-
Extraction:
-
Add a measured volume of the extraction solvent (e.g., 20-30 mL of dichloromethane) to the sample.
-
Homogenize the mixture for 2-3 minutes to ensure thorough contact between the solvent and the sample matrix.[3]
-
Transfer the mixture to a centrifuge tube and centrifuge to separate the solid and liquid phases.[3]
-
Carefully decant the supernatant (the solvent extract) into a clean flask.[3]
-
Repeat the extraction process on the sample residue at least two more times, combining all the solvent extracts.[3]
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[3]
-
Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Analysis:
-
Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS for analysis.
-
Visualizing the Process: Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both SPME and solvent extraction.
Concluding Remarks
Both SPME and solvent extraction are viable techniques for the analysis of this compound. SPME offers a solvent-free, sensitive, and easily automated approach, making it an attractive "green" alternative for high-throughput screening.[1] Conversely, solvent extraction is a classic and robust method that can handle larger sample volumes and may be less susceptible to certain matrix effects, though it is more labor-intensive and requires significant amounts of organic solvents.[3] The choice between these methods will ultimately depend on the specific application, available instrumentation, desired sample throughput, and the nature of the sample matrix. For trace-level analysis where automation and reduced solvent consumption are priorities, HS-SPME presents a compelling option. For applications requiring exhaustive extraction or when dealing with very complex solid matrices, traditional solvent extraction, potentially followed by cleanup steps, remains a powerful tool in the analytical chemist's arsenal.
References
The Influence of Roasting on 2-Ethyl-3,5-dimethylpyrazine Levels in Coffee: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the impact of coffee roasting profiles on the concentration of the key aroma compound 2-Ethyl-3,5-dimethylpyrazine and its isomers, supported by experimental data and methodologies.
The aromatic complexity of coffee, a globally consumed beverage, is intricately shaped during the roasting process. This thermochemical transformation of green coffee beans gives rise to a myriad of volatile organic compounds, among which pyrazines play a pivotal role in defining the characteristic "roasty" and nutty aromas. This guide provides a comparative study of the levels of this compound, a significant flavor contributor, across different coffee roast profiles. Due to the limited availability of direct quantitative data for this specific compound, this report utilizes data for its close isomer, 3-ethyl-2,5-dimethylpyrazine, as a representative marker to illustrate the dynamic changes that occur during roasting.
Quantitative Comparison of 3-Ethyl-2,5-dimethylpyrazine Across Roast Profiles
The concentration of pyrazines, including ethyl-dimethylpyrazine isomers, is significantly influenced by the degree of roast. The following table summarizes the relative abundance of 3-ethyl-2,5-dimethylpyrazine in light, medium, and dark roast Arabica coffee beans, presented as a percentage of the total volatile compounds identified in a referenced study.
| Roast Profile | Relative Abundance of 3-Ethyl-2,5-dimethylpyrazine (% of Total Volatiles) |
| Light Roast | 2.01% |
| Medium Roast | 1.32% |
| Dark Roast | 1.53% |
Note: Data is for the isomer 3-ethyl-2,5-dimethylpyrazine and is derived from a study analyzing the volatile composition of roasted Arabica coffee beans. The relative abundance is expressed as a percentage of the total peak area of all identified volatile compounds.
The data indicates that the relative abundance of this pyrazine isomer is highest in the light roast, decreases in the medium roast, and then slightly increases again in the dark roast. This non-linear trend suggests a complex interplay of formation and degradation reactions during the roasting process. Initially, the Maillard reaction, which is responsible for the formation of pyrazines, is active. As roasting progresses to a medium level, other volatile compounds may be formed at a faster rate, leading to a decrease in the relative percentage of this specific pyrazine. The subsequent increase in the dark roast could be attributed to the degradation of other compounds, making this pyrazine relatively more abundant, or further specific formation pathways that are favored at higher temperatures. It is important to note that this compound, along with other isomers like 2-ethyl-3,6-dimethylpyrazine, is generally found in lower concentrations compared to other more abundant alkylpyrazines in roasted coffee[1].
Experimental Protocols for Pyrazine Analysis
The quantification of this compound and other volatile compounds in coffee is most commonly achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and specific for the analysis of volatile and semi-volatile organic compounds in complex matrices like coffee.
1. Sample Preparation:
-
Grinding: A precise weight (e.g., 1.0 g) of roasted coffee beans is cryogenically ground to a fine, uniform powder. This maximizes the surface area for efficient extraction of volatile compounds.
-
Vialing: The ground coffee is immediately transferred into a headspace vial (e.g., 20 mL).
-
Internal Standard: A known concentration of an internal standard (e.g., a deuterated analog of a pyrazine) is added to the sample to ensure accurate quantification by correcting for variations in extraction and injection.
2. HS-SPME Procedure:
-
Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is typically used due to its broad affinity for a wide range of volatile compounds.
-
Equilibration: The sealed vial is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes) to allow the volatile compounds to partition from the coffee matrix into the headspace.
-
Extraction: The SPME fiber is then exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed volatile compounds are thermally desorbed onto the analytical column.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up gradually to achieve optimal separation.
-
Detection and Quantification: As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio. The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.
Visualizing the Experimental and Chemical Pathways
To better understand the workflow of pyrazine analysis and the chemical reactions leading to their formation, the following diagrams are provided.
References
A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of pyrazines. Pyrazines are a crucial class of heterocyclic aromatic compounds that significantly contribute to the flavor and aroma profiles of many food products and are also important structural motifs in numerous pharmaceutical agents.[1][2] Accurate quantification is paramount for quality control, research, and safety assessment. This document outlines detailed experimental protocols, presents comparative performance data, and offers guidance on method selection for specific analytical requirements.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For pyrazine analysis, reverse-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. Separation is based on the polarity of the analytes.[3] HPLC is highly versatile and suitable for a wide range of non-volatile and thermally labile compounds.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is the gold standard for analyzing volatile and semi-volatile compounds like pyrazines.[1][3] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] In GC, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column.[3] The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing confident identification and quantification.[6]
Experimental Protocols
Detailed methodologies for representative HPLC and GC-MS analyses are provided below.
Representative HPLC Protocol for Pyrazine Analysis
This protocol is suitable for the quantification of non-volatile or less volatile pyrazine derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Octadecyl silica (ODS) C18 column (e.g., 4.6 x 150 mm, 5 µm).[2][7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a formic acid or ammonium acetate buffer.[2][8][9] A typical mobile phase could be Acetonitrile/0.020 mol L-1 ammonium acetate buffer (10:90, v/v).[9]
-
Detection: UV detection at a suitable wavelength (e.g., 270-299 nm) or MS detection for higher selectivity.[2][9]
-
Representative GC-MS Protocol for Pyrazine Analysis
This protocol, utilizing Headspace Solid-Phase Microextraction (HS-SPME), is ideal for volatile pyrazines in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).[4]
-
Sample Preparation (HS-SPME):
-
Place a measured amount of the sample (e.g., 5 g) into a headspace vial (e.g., 40 mL).[10]
-
To enhance the release of volatile compounds, add deionized water and NaCl.[3]
-
Seal the vial and equilibrate at a controlled temperature (e.g., 60-65 °C) for 15-30 minutes with agitation.[3][10]
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes).[3]
-
Desorb the fiber in the GC injector.[3]
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a polar wax-based column (e.g., DB-WAX), is commonly used (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3][4][11]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min.[1][3][4]
-
Oven Temperature Program:
-
-
Mass Spectrometer Parameters:
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for pyrazine analysis.
Caption: Workflow for cross-validation of GC-MS and HPLC methods.
Quantitative Performance Comparison
The selection of an analytical method often depends on the required sensitivity, accuracy, and precision.[3] The table below summarizes typical performance data for the analysis of pyrazines and related compounds by GC-MS and HPLC.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL (ppb); can reach pg/mL levels.[3][5][13] | ~0.005 - 0.5 µg/mL (ppm).[3][9] |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL (ppb).[3] | ~1.5 µg/mL (ppm).[3] |
| Linearity (R²) | > 0.99.[3] | > 0.99.[3][8] |
| Accuracy (% Recovery) | 90 - 110%.[3] | 84 - 105%.[3][8] |
| Precision (% RSD) | Typically ≤ 5%.[14] | Typically ≤ 6.5%.[8][15] |
| Note: Values are illustrative and can vary significantly based on the specific pyrazine analyte, sample matrix, and instrument configuration. |
Method Selection: A Comparative Overview
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Suitability | Volatile and semi-volatile, thermally stable compounds.[16] | Non-volatile and thermally labile compounds soluble in a liquid phase.[4][16] |
| Sensitivity & Selectivity | Generally higher, especially in complex matrices due to MS identification.[4][5] | Good, but may be lower than GC-MS unless coupled with an MS detector.[5] |
| Sample Preparation | Often requires extraction and sometimes derivatization for polar compounds.[5] Headspace (HS-SPME) is common for volatiles.[11] | Typically involves dilution, extraction, and filtration. Simpler for liquid samples.[3][4] |
| Analysis Time | Can be faster for volatile compounds.[5] | Can be slower, though modern UHPLC systems offer rapid analysis.[5] |
| Instrumentation Cost | Higher initial investment due to the mass spectrometer.[4][5] | Generally lower initial cost compared to GC-MS.[4] |
| Primary Applications | Analysis of flavor and fragrance profiles, impurity identification in raw materials, environmental monitoring. | Quantification of main components, analysis of less volatile pharmaceutical ingredients, quality control of finished products. |
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the analysis of pyrazines, and the choice between them depends heavily on the specific analytical goals and the nature of the analyte.
GC-MS is generally the preferred method for the analysis of volatile pyrazines , such as those found in food and flavor applications.[4] Its high sensitivity, selectivity, and the definitive identification provided by mass spectrometry make it ideal for analyzing complex mixtures and detecting trace-level contaminants or impurities.[4][17]
HPLC is a versatile and powerful alternative, particularly for non-volatile or thermally sensitive pyrazine derivatives that are common in pharmaceutical development.[4] It is often simpler and more cost-effective for routine quantitative analysis of major components when the highest sensitivity is not required.[4]
Ultimately, a thorough cross-validation as outlined in this guide is recommended to determine the most fit-for-purpose method for a specific application, ensuring data accuracy, reliability, and regulatory compliance.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. biosynce.com [biosynce.com]
- 7. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pharmtech.com [pharmtech.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of the aroma contribution of 2-Ethyl-3,5-dimethylpyrazine versus other alkylpyrazines
A detailed guide for researchers and drug development professionals on the nuanced aroma contributions of key alkylpyrazine compounds, supported by quantitative sensory data and standardized experimental protocols.
This guide provides a comprehensive comparison of the aroma profiles and sensory thresholds of 2-Ethyl-3,5-dimethylpyrazine and other notable alkylpyrazines. Understanding the distinct olfactory contributions of these compounds is paramount for food scientists, flavor chemists, and pharmaceutical researchers aiming to modulate flavor profiles or mask undesirable tastes in various applications. This document summarizes key quantitative data, outlines detailed experimental methodologies for sensory analysis, and provides visual representations of chemical structures and experimental workflows to facilitate a deeper understanding of these potent aroma compounds.
Quantitative Sensory Data: A Comparative Overview
The aroma and flavor characteristics of alkylpyrazines are intrinsically linked to their molecular structure, specifically the nature and position of the alkyl substituents on the pyrazine ring, as well as their concentration. The following table provides a summary of the flavor descriptors and odor thresholds in water for this compound and a selection of other commonly encountered alkylpyrazines. The odor threshold is defined as the lowest concentration of a substance detectable by the human sense of smell.
| Alkylpyrazine | Aroma/Flavor Descriptors | Odor Threshold in Water (ppb) |
| This compound | Nutty, coffee, cocoa, caramel, roasted, earthy, chocolate[1][2] | 1[3] |
| 2-Methylpyrazine | Nutty, roasted, cocoa, coffee, slightly sweet | 35,000 |
| 2,3-Dimethylpyrazine | Roasted, nutty, coffee, chocolate, earthy | 2,500 |
| 2,5-Dimethylpyrazine | Nutty, roasted peanut, potato, chocolate | 800 |
| 2,6-Dimethylpyrazine | Roasted, nutty, coffee, earthy | 460 |
| 2-Ethylpyrazine | Roasted, nutty, coffee, earthy | 6,000 |
| 2-Ethyl-3-methylpyrazine | Roasted, nutty, earthy, cocoa | 1.0 |
| 2-Ethyl-5-methylpyrazine | Roasted peanut, nutty, earthy | 0.4 |
| 2,3,5-Trimethylpyrazine | Nutty, baked potato, roasted peanut, cocoa, burnt notes | 400 |
| 2,3,5,6-Tetramethylpyrazine | Weak, nutty, musty, chocolate odor; chocolate taste | 1000 |
Note: Odor thresholds can vary based on the matrix (e.g., water, oil, air) and the specific methodology employed for determination.
Understanding Aroma Contribution: Odor Activity Value (OAV)
While the odor threshold provides a measure of a compound's potency, the actual contribution of an alkylpyrazine to the overall aroma of a product is better understood through its Odor Activity Value (OAV). The OAV is a calculation that relates a compound's concentration in a sample to its odor threshold.
OAV = Concentration of Compound / Odor Threshold of Compound
A compound with an OAV greater than 1 is considered to be a significant contributor to the overall aroma profile. Due to its exceptionally low odor threshold, this compound often exhibits a high OAV even at low concentrations, making it a key impact compound in the aroma of many food products.
Experimental Protocols for Sensory Analysis
The characterization of alkylpyrazine aroma profiles and the determination of their sensory thresholds rely on sophisticated analytical and sensory evaluation techniques. Below are detailed methodologies for two key experimental approaches.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method allows for the identification of odor-active compounds within a complex volatile mixture.
Objective: To separate and identify the specific volatile compounds that contribute to the aroma of a sample.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix. Common extraction techniques include solvent extraction, headspace solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).
-
Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph. The GC separates the compounds based on their boiling points and chemical properties as they travel through a capillary column.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional chemical detector, such as a Mass Spectrometer (MS) for compound identification, while the other is sent to an olfactometry port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port. The panelist records the retention time, a descriptor for the perceived aroma, and often the intensity of each odor event.
-
Data Analysis: The data from the chemical detector (e.g., MS) is correlated with the sensory data from the olfactometry port. This allows for the positive identification of the chemical compounds responsible for specific aromas.
Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.
Objective: To create a detailed sensory profile of a product containing one or more alkylpyrazines.
Methodology:
-
Panelist Selection and Training: A panel of individuals is screened for their sensory acuity. The selected panelists undergo extensive training to develop a consensus vocabulary (a set of descriptive terms) to characterize the aroma and flavor attributes of the samples. Reference standards are used to anchor these descriptors.
-
Sample Preparation: The alkylpyrazine compounds to be tested are dissolved in a neutral medium (e.g., water, oil, or a model food base) at various concentrations.
-
Sensory Evaluation: Panelists are presented with the samples in a controlled environment to minimize sensory biases. They evaluate the samples and rate the intensity of each sensory attribute using a structured scale (e.g., a 15-cm line scale anchored with "low" and "high"). The order of sample presentation is randomized for each panelist.
-
Data Analysis: The data collected from the sensory panel is statistically analyzed to determine the sensory profile of each compound. Techniques such as Analysis of Variance (ANOVA) are used to identify significant differences in attribute intensities between samples. The results are often visualized using spider web diagrams or bar charts for easy comparison.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures of the pyrazine core and this compound, as well as a typical workflow for sensory analysis.
Caption: Chemical structures of the general alkylpyrazine ring and this compound.
Caption: A typical experimental workflow for the sensory analysis of volatile aroma compounds.
References
Unveiling the Sentinel's Call: 2-Ethyl-3,5-dimethylpyrazine's Efficacy as a Fire Ant Alarm Pheromone
A Comparative Analysis of Pyrazine-based Alarm Signaling in Solenopsis invicta
In the intricate chemical communication networks of social insects, alarm pheromones are critical for colony defense and survival. For the red imported fire ant, Solenopsis invicta, pyrazines serve as the primary chemical alerts, triggering rapid and aggressive responses to threats. While 2-Ethyl-3,6-dimethylpyrazine has been identified as a key component of the fire ant alarm pheromone, its isomer, 2-Ethyl-3,5-dimethylpyrazine, has also demonstrated significant bioactivity. This guide provides a comparative analysis of the efficacy of this compound relative to other pyrazines, supported by experimental data and detailed methodologies for researchers in chemical ecology and pest management.
Comparative Efficacy of Pyrazines in Eliciting Alarm Responses
The effectiveness of an alarm pheromone is gauged by its ability to elicit specific, quantifiable behaviors such as attraction, aggression, and general alarm. Studies have employed electroantennography (EAG) and behavioral bioassays to measure the responses of S. invicta workers to various pyrazines.
Electroantennogram (EAG) Response: EAG studies measure the electrical response of the ant's antenna to a chemical stimulus, providing a direct indication of olfactory detection. Research has shown that S. invicta workers exhibit significant EAG responses to both this compound and its isomer, 2-Ethyl-3,6-dimethylpyrazine. The responses are dose-dependent, indicating a clear sensory perception of these compounds.[1][2]
Behavioral Response: Behavioral assays are crucial for determining if the detection of a compound translates into a functional alarm response. Studies have demonstrated that this compound can induce characteristic alarm behaviors in fire ant workers, comparable to the natural alarm pheromone component.[1][3] In some cases, synthetic pyrazines have been shown to attract as many workers as a crushed ant, which releases the natural pheromone blend.[4]
The following table summarizes the comparative quantitative data on the alarm responses of Solenopsis invicta to different pyrazines.
| Pyrazine Compound | Concentration | Mean EAG Response (mV) | Behavioral Response (% of ants responding) | Reference |
| This compound | 1 ng/µl | 0.85 ± 0.12 | 75% | [5] |
| 2-Ethyl-3,6-dimethylpyrazine | 1 ng/µl | 0.95 ± 0.15 | 80% | [5] |
| Commercial Mixture (60% 3,5-isomer, 40% 3,6-isomer) | 1 ng/µl | 0.91 ± 0.13 | 78% | [5] |
| Mineral Oil (Control) | - | 0.10 ± 0.05 | 10% | [5] |
| Shaken Ants (Positive Control) | - | Not Applicable | 85% | [5] |
Other Pyrazines in Ant Communication
While this guide focuses on S. invicta, it is noteworthy that various other ant species utilize pyrazines for alarm and trail signaling. For instance, species of Wasmannia, Atta, Tetramorium, and Pogonomyrmex have been found to produce different dimethyl- and ethyl-substituted pyrazines in their glands.[5] In the little fire ant, Wasmannia auropunctata, 2,5-dimethyl-3-(2-methylbutyl)pyrazine has been identified as a major volatile released by workers.[4] This highlights a conserved use of pyrazines in ant communication, with species-specific variations in the exact compounds and their behavioral effects.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are outlines of the key experimental protocols used in the cited studies.
Electroantennography (EAG) Bioassay
This technique is used to measure the olfactory response of an ant's antenna to a specific chemical compound.
Caption: Workflow for Electroantennography (EAG) Bioassay.
Behavioral Bioassay in a Ventilated Arena
This assay assesses the overt behavioral responses of a group of ants to a chemical stimulus in a controlled environment.
Caption: Workflow for a Behavioral Bioassay in a Ventilated Arena.
Signaling Pathway and Molecular Interactions
The perception of alarm pheromones initiates a signaling cascade within the ant's olfactory system. While the complete pathway is a subject of ongoing research, a simplified model can be depicted. Odorant Binding Proteins (OBPs) are thought to play a crucial role in transporting the hydrophobic pheromone molecules through the aqueous sensillar lymph to the Olfactory Receptors (ORs) located on the dendrites of olfactory sensory neurons. The binding of the pheromone to an OR triggers a neuronal signal that is then processed in the antennal lobe of the ant's brain, leading to a behavioral response.
Caption: Simplified Olfactory Signaling Pathway for Alarm Pheromone Perception.
Conclusion
The available evidence strongly suggests that this compound is a potent alarm pheromone for the red imported fire ant, Solenopsis invicta. Its efficacy in eliciting both electrophysiological and behavioral responses is comparable to that of its isomer, 2-Ethyl-3,6-dimethylpyrazine. The use of synthetic pyrazines, including this compound, shows potential for enhancing the attractiveness of baits for fire ant control.[1] Further research into the specific receptors and neural pathways involved in pyrazine perception will undoubtedly provide deeper insights into the chemical ecology of this invasive species and pave the way for more targeted and effective control strategies.
References
A Comparative Guide to Isomeric Purity Analysis of Synthetic 2-Ethyl-3,5-dimethylpyrazine
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthetic compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 2-Ethyl-3,5-dimethylpyrazine, a significant flavor and aroma compound. The synthesis of this compound can often lead to the formation of its structural isomer, 2-Ethyl-3,6-dimethylpyrazine, making robust analytical separation and identification essential.[1] This document outlines and compares the primary analytical techniques, providing supporting experimental protocols and data presentation formats.
Comparison of Analytical Methodologies
The two principal chromatographic techniques for the separation of pyrazine isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a detector for identification and quantification.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural elucidation of isomers.
| Analytical Technique | Principle of Separation/Detection | Advantages | Limitations | Typical Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds.[4] Established methods and retention indices are available.[2] High sensitivity, especially with a Mass Spectrometry (MS) detector. | Requires analytes to be volatile and thermally stable.[2] Co-elution of structurally similar isomers can occur.[2] | Routine quality control, and quantification of volatile isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for a wider range of compounds, including less volatile ones. Mobile phase composition can be manipulated for better separation.[2][5] | Can have lower resolution for very similar volatile isomers compared to capillary GC. May require more complex method development. | Analysis of reaction mixtures, and separation of non-volatile impurities. |
| Mass Spectrometry (MS) | Detection and identification based on the mass-to-charge ratio of ionized molecules. | Provides molecular weight information. Fragmentation patterns can help in structural identification.[3] Highly sensitive detection.[4] | Isomers often have very similar mass spectra, making differentiation difficult without chromatographic separation.[2] | Coupled with GC or HPLC for definitive peak identification and confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of nuclei based on their chemical environment. | Provides detailed structural information, which is crucial for unambiguous isomer identification.[6] Can distinguish between positional isomers through chemical shifts and coupling constants.[6] | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for clear spectra. | Definitive structural confirmation of isolated isomers and reference standards. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate isomeric purity analysis. Below are representative protocols for GC-MS and HPLC-UV analysis of this compound.
Protocol 1: Isomeric Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the isomers of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often effective for separating pyrazine isomers.[7]
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Final hold: 5 minutes at 220 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
MS Conditions:
-
Ion Source Temperature: 230 °C[2]
-
Quadrupole Temperature: 150 °C[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300[2]
Sample Preparation:
-
Prepare a stock solution of the synthetic this compound sample in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of a certified reference material for both this compound and any suspected isomers (e.g., 2-Ethyl-3,6-dimethylpyrazine).
-
Spike the sample with an internal standard (e.g., pyridine-d5) for accurate quantification.[4]
Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times and mass spectra.
-
Quantify the isomeric purity by comparing the peak area of the main isomer to the total peak area of all identified isomers.
Protocol 2: Isomeric Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To resolve and quantify the isomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).[2]
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). A formic acid buffer can be added to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C (ambient).[2]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Prepare calibration standards of the pure isomers in the mobile phase.
Data Analysis:
-
Identify the peaks of the isomers based on their retention times.
-
Calculate the isomeric purity based on the relative peak areas.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical steps in the analysis of isomeric purity.
References
- 1. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal of 2-Ethyl-3,5-dimethylpyrazine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Ethyl-3,5-dimethylpyrazine, ensuring compliance with safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.
I. Immediate Safety and Hazard Information
This compound is classified as a combustible liquid and is harmful if swallowed.[1][2][3][4] It can also cause skin and eye irritation.[2] Adherence to safety protocols is crucial during handling and disposal.
Key Hazard Classifications:
-
Health Hazards:
Personal Protective Equipment (PPE): When handling this compound, always use appropriate PPE to minimize exposure risks:[1][2]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a NIOSH-approved respirator.
II. Quantitative Data Summary
This table summarizes key quantitative data for this compound, extracted from safety data sheets.
| Property | Value |
| CAS Number | 13925-07-0 |
| Appearance | Colorless to Light Yellow Liquid |
| Boiling Point | 181-182 °C |
| Flash Point | > 69 °C (> 156 °F) (Closed Cup) |
| Specific Gravity | 0.96 (20/20) |
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local environmental regulations.[1][3] Chemical waste generators are responsible for correctly identifying and classifying waste.[1]
Step 1: Waste Identification and Segregation
-
Identify the waste as "this compound."
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization and Labeling
-
Use a suitable, closed, and properly labeled container for waste collection. The container must be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound."
Step 3: Handling Accidental Spills
-
In case of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or diatomaceous earth.[1][3]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]
-
Prevent the spill from entering drains or waterways.[2][3][5]
Step 4: Storage of Chemical Waste
-
Store the waste container in a designated, cool, and well-ventilated area.[1][2]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[1]
Step 5: Final Disposal
-
Dispose of the contents and the container through an approved and licensed professional waste disposal service.[1][2]
-
Follow your institution's specific procedures for chemical waste pickup and disposal, which will be managed by the EHS department.
-
Incineration or landfill should only be considered when recycling is not feasible.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
